Kdm5A-IN-1
Description
Properties
IUPAC Name |
N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KDM5A-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a critical epigenetic regulator that primarily functions as a transcriptional repressor by removing activating trimethyl marks on histone H3 lysine 4 (H3K4me3).[1] Overexpression of KDM5A is implicated in the pathogenesis of numerous cancers, including breast, lung, and prostate cancer, where it silences tumor suppressor genes, promoting uncontrolled cell proliferation and metastasis.[1] This has positioned KDM5A as a compelling therapeutic target. KDM5A-IN-1 is a potent and orally bioavailable pan-inhibitor of the KDM5 family of enzymes. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of KDM5A Demethylase Activity
This compound exerts its effects by directly inhibiting the enzymatic activity of KDM5A.[2] As a member of the JmjC domain-containing family of histone demethylases, KDM5A utilizes a ferrous iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze the demethylation of H3K4me2/3. KDM5A inhibitors, including this compound, typically function by chelating the iron ion in the active site, thereby blocking the demethylation process.[3]
By inhibiting KDM5A, this compound leads to an accumulation of H3K4me3 at the promoter regions of target genes. This increase in the H3K4me3 mark, which is associated with active transcription, results in the re-expression of previously silenced genes, including critical tumor suppressor genes.[1] The reactivation of these pathways can induce anti-proliferative effects such as cell cycle arrest and cellular senescence in cancer cells.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related KDM5 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| KDM5A | 45 | Biochemical Assay |
| KDM5B | 56 | Biochemical Assay |
| KDM5C | 55 | Biochemical Assay |
Data sourced from MedchemExpress.[2]
Table 2: Cellular Activity of this compound
| Cell Line | Endpoint | EC50 (nM) | Assay Type |
| PC9 | H3K4me3 Increase | 960 | Cellular Immunoassay |
| BT-474 | Growth Inhibition | 4700 | Live-cell Imaging |
Data sourced from MedchemExpress.[2]
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Dosing | 5 mg/kg (oral) |
| Clearance | 28 mL/min/kg |
| Oral Bioavailability (F%) | 34% |
| Plasma Protein Binding | 40% |
| Half-life (t1/2) | 0.4 hours |
Data sourced from MedchemExpress.[2][5]
Signaling Pathways and Cellular Processes
KDM5A's role as a transcriptional repressor impacts numerous signaling pathways critical to cancer biology. Inhibition by this compound can modulate these pathways to exert its anti-tumor effects.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
KDM5A-IN-1: A Technical Guide to a Pan-KDM5 Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5A-IN-1 is a potent and orally bioavailable small molecule inhibitor of the KDM5 family of histone lysine demethylases.[1][2] The KDM5 enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription. By erasing this mark, KDM5 proteins act as transcriptional repressors. Overexpression and aberrant activity of KDM5 enzymes have been implicated in the pathogenesis of various cancers, promoting tumor growth, metastasis, and the development of drug resistance. This makes the KDM5 family an attractive target for therapeutic intervention. This compound, by inhibiting these enzymes, offers a valuable tool for studying the biological roles of the KDM5 family and as a potential starting point for the development of novel cancer therapeutics.
Biochemical and Cellular Activity
This compound demonstrates potent inhibitory activity against the KDM5 family of enzymes. The following table summarizes the key quantitative data available for this compound.
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Notes |
| KDM5A | Biochemical | 45[1][2] | - | - | |
| KDM5B | Biochemical | 56[1][2] | - | - | |
| KDM5C | Biochemical | 55[1][2] | - | - | |
| KDM5D | Biochemical | Not Reported | - | - | For comparison, the pan-KDM5 inhibitor KDOAM-25 inhibits KDM5D with an IC50 of 69 nM.[3] |
| H3K4me3 Demethylation | Cellular | - | 960[1][2] | PC9 | Measures the cellular potency in preventing the removal of the H3K4me3 mark. |
Selectivity Profile
This compound is reported to be significantly less potent against other KDM subfamilies, including KDM1A, KDM2B, KDM3B, KDM4C, KDM6A, and KDM7B.[1][2] However, specific IC50 values for a broad panel of histone demethylases and other off-target enzymes are not publicly available. The development of highly selective inhibitors is a key challenge due to the conserved nature of the 2-oxoglutarate (2-OG) and Fe(II) binding sites within the catalytic domains of many histone demethylases.
Mechanism of Action
This compound functions as a pan-inhibitor of the KDM5 family. By blocking the catalytic activity of these enzymes, it prevents the demethylation of H3K4me3. This leads to an accumulation of this transcriptionally activating mark at gene promoters, which can, in turn, restore the expression of silenced tumor suppressor genes.
Figure 1. Mechanism of action of this compound.
Pharmacokinetics
In a study involving female CD-1 mice, this compound was administered orally at a dose of 5 mg/kg. The compound exhibited moderate clearance (28 mL/min/kg), good oral bioavailability (F% = 34), and a half-life (t1/2) of 0.4 hours.[2] Notably, it displayed remarkably low plasma protein binding (40%) in mice.[2]
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used to characterize this compound are not fully available in the public domain. The following are generalized protocols based on standard methodologies for similar compounds.
Biochemical Inhibition Assay (IC50 Determination)
This protocol describes a representative AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring the inhibition of KDM5 enzymes.
-
Reagents and Materials:
-
Recombinant KDM5A, KDM5B, or KDM5C enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3).
-
AlphaLISA anti-demethylated product antibody (e.g., anti-H3K4me2/1).
-
AlphaLISA Protein A Acceptor beads.
-
AlphaLISA Streptavidin Donor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate, 1 µM 2-Oxoglutarate).
-
This compound serially diluted in DMSO.
-
384-well white microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KDM5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the biotinylated H3K4me3 substrate to initiate the demethylation reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the AlphaLISA Acceptor beads and antibody mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cellular H3K4me3 Level Assessment (Western Blot)
This protocol outlines a general procedure for assessing changes in global H3K4me3 levels in cells treated with this compound.
-
Reagents and Materials:
-
PC9 cells (or other relevant cell line).
-
Cell culture medium and supplements.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed PC9 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software. Normalize the H3K4me3 signal to the total Histone H3 signal.
-
Signaling Pathways and Biological Context
Inhibition of KDM5 enzymes can impact multiple signaling pathways implicated in cancer progression. While the specific effects of this compound on these pathways have not been detailed, the known roles of KDM5A and KDM5B provide a framework for understanding its potential biological consequences.
Figure 2. Potential signaling pathways affected by KDM5 inhibition.
Hypothetical In Vivo Efficacy Study Workflow
While in vivo efficacy data for this compound is not extensively published, a typical experimental workflow to evaluate its anti-tumor activity in a mouse xenograft model is outlined below.
Figure 3. Experimental workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable research tool for investigating the biological functions of the KDM5 family of histone demethylases. Its pan-KDM5 inhibitory activity and oral bioavailability make it suitable for both in vitro and in vivo studies. Further research is warranted to fully elucidate its selectivity profile, its effects on downstream signaling pathways, and its therapeutic potential in various cancer models. This guide provides a comprehensive overview of the currently available technical information on this compound to aid researchers in their experimental design and data interpretation.
References
KDM5A-IN-1: A Technical Guide to its Effect on H3K4me3 Demethylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KDM5A-IN-1, a potent inhibitor of the KDM5 family of histone demethylases, with a specific focus on its impact on the demethylation of histone H3 lysine 4 trimethylation (H3K4me3). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows.
Core Mechanism of Action
KDM5A, also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, playing a crucial role in the regulation of gene expression.[1] Specifically, KDM5A targets the trimethylated state of H3K4 (H3K4me3), a mark generally associated with active gene transcription.[1] By removing this methyl group, KDM5A acts as a transcriptional repressor.[1] this compound functions by inhibiting the catalytic activity of KDM5 enzymes, thereby preventing the demethylation of H3K4me3.[2] This inhibition leads to a sustained H3K4me3 mark, maintaining a chromatin state that supports active transcription of genes that would otherwise be repressed by KDM5 activity.[2] The mechanism of many KDM5 inhibitors involves the chelation of the iron ion within the enzyme's active site, which is essential for its demethylase activity.[2]
Quantitative Data: Inhibitory Potency of this compound
This compound has been identified as a potent, orally bioavailable, pan-inhibitor of the KDM5 family. The following table summarizes its inhibitory concentrations.
| Target | IC50 (nM) | Cellular EC50 (nM) for H3K4me3 | Cell Line |
| KDM5A | 45 | 960 | PC9 |
| KDM5B | 56 | Not Reported | Not Applicable |
| KDM5C | 55 | Not Reported | Not Applicable |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and other KDM5A inhibitors are outlined below.
In Vitro KDM5A Demethylase Activity Assay (Chemiluminescence)
This assay is designed to measure the demethylase activity of KDM5A in a high-throughput format.
Principle: A biotinylated peptide substrate corresponding to histone H3 trimethylated at lysine 4 (H3K4me3) is incubated with the KDM5A enzyme. In the presence of the inhibitor, the demethylation of the substrate is blocked. The amount of demethylated product is then detected using a specific antibody and a chemiluminescent signal.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and the test compound (e.g., this compound) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for the enzymatic reaction to occur.
-
Detection: Add a detection reagent containing an antibody specific for the demethylated product (H3K4me1/2) and a secondary antibody conjugated to a chemiluminescent enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
This protocol is based on descriptions of similar chemiluminescence assays.[4]
Cellular H3K4me3 Level Assessment (Western Blotting)
This method is used to determine the effect of KDM5A inhibitors on global H3K4me3 levels within cells.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MDA-MB-231) to approximately 80% confluency.[5] Treat the cells with varying concentrations of the KDM5A inhibitor (e.g., this compound) for a specific duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).[5]
AlphaScreen Assay for KDM5A Activity
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive, bead-based method for measuring KDM5A activity.
Principle: The assay involves a demethylation reaction followed by detection. A biotinylated H3K4me3 peptide substrate is used. The product (H3K4me1/2) is recognized by a specific antibody. Donor and acceptor beads are brought into proximity through this interaction, generating a luminescent signal.
Protocol:
-
Demethylation Reaction: Incubate the KDM5A enzyme with the biotinylated H3K4me3 substrate in the presence or absence of the inhibitor.
-
Detection:
-
Add acceptor beads coated with Protein A, which binds to the product-specific antibody.
-
Add streptavidin-coated donor beads that bind to the biotinylated peptide.
-
-
Signal Reading: When the donor and acceptor beads are in close proximity (indicating product formation), excitation of the donor bead at 680 nm results in the emission of singlet oxygen, which activates the acceptor bead to emit light at 520-620 nm. The signal is proportional to the demethylase activity.
This protocol is based on descriptions of KDM5A AlphaScreen assays.[6][7]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's effect on H3K4me3 demethylation.
Caption: Mechanism of this compound action on H3K4me3 demethylation.
Caption: Workflow for assessing cellular H3K4me3 levels via Western Blot.
Caption: Principle of the KDM5A AlphaScreen assay.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the KDM5 family of demethylases. Its ability to potently inhibit the demethylation of H3K4me3 allows for the investigation of downstream cellular processes, including gene expression, cell proliferation, and drug resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of epigenetics and cancer biology.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
KDM5A-IN-1 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in transcriptional regulation by removing di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me2/3).[1] Dysregulation of KDM5A is implicated in various cancers, promoting uncontrolled cell proliferation, metastasis, and drug resistance through the repression of tumor suppressor genes and other regulatory genes.[2] This has positioned KDM5A as a compelling therapeutic target. KDM5A-IN-1 is a potent, orally bioavailable pan-inhibitor of the KDM5 family of enzymes.[3] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the inhibition of KDM5A, with a focus on this compound. It includes quantitative data on inhibitor potency, detailed experimental methodologies for key assays, and visualizations of the affected signaling pathways.
Data Presentation: Quantitative Effects of KDM5A Inhibition
The following tables summarize the quantitative data on the inhibitory activity of this compound and other KDM5 inhibitors, as well as their effects on cell viability.
Table 1: Inhibitory Activity of this compound and Other KDM5 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | KDM5A | 45 | - | Biochemical | [3] |
| This compound | KDM5B | 56 | - | Biochemical | [3] |
| This compound | KDM5C | 55 | - | Biochemical | [3] |
| CPI-455 | KDM5A | 10 | - | Biochemical | [4] |
| YUKA1 | KDM5A | ~2,000 | - | Biochemical | [5] |
| Compound 1 | KDM5A | 23.8 | - | Biochemical | [6] |
| KDOAM-25 | KDM5A | 71 | - | Biochemical | [7] |
| KDOAM-25 | KDM5B | 19 | - | Biochemical | [7] |
| KDOAM-25 | KDM5C | 69 | - | Biochemical | [7] |
| KDOAM-25 | KDM5D | 69 | - | Biochemical | [7] |
Table 2: Cellular Activity of this compound and Other KDM5A Inhibitors
| Compound | Cell Line | EC50 (nM) | Effect | Reference |
| This compound | PC9 | 960 | H3K4me3 increase | [3] |
| Compound 1 | MDA-MB-231 | - | Cell cycle arrest at G1 | [2] |
| Compound 1 | MDA-MB-468 | - | Cytotoxicity | [6] |
| Compound 1 | MCF-7 | - | Cytotoxicity | [6] |
| YUKA1 | HeLa | - | Increased H3K4me3 | [5] |
| YUKA1 | ZR-75-1 | - | Inhibition of proliferation | [5] |
| KDM5-C70 | MDA-MB-231 | - | Increased H3K4me3 | [7] |
| KDM5-C70 | MCF7 | - | Increased H3K4me3 | [7] |
| JQKD82 | MM.1S | 1,000 | Downregulation of MYC targets | [6] |
Core Downstream Signaling Pathways
Inhibition of KDM5A's demethylase activity leads to an increase in H3K4me3 at the promoter regions of its target genes, subsequently altering their expression. This triggers a cascade of events impacting several critical cellular pathways.
Cell Cycle Regulation
KDM5A plays a significant role in repressing the transcription of key cell cycle inhibitors. Its inhibition leads to the upregulation of these genes, resulting in cell cycle arrest.
-
p21 (CDKN1A) and p27 (CDKN1B): KDM5A directly binds to the promoters of the cyclin-dependent kinase inhibitors p21 and p27, repressing their transcription.[8] Inhibition of KDM5A leads to increased H3K4me3 at these promoters, resulting in their re-expression.[8] This, in turn, induces cell cycle arrest, typically at the G1 phase, and can lead to cellular senescence.[2][8]
-
E2F Target Genes: KDM5A cooperates with the E2F4 transcription factor to repress cell cycle genes during differentiation.[9] Inhibition of KDM5A can disrupt this repression, leading to the dysregulation of genes essential for cell cycle progression.
digraph "KDM5A_Cell_Cycle_Regulation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
KDM5A_IN_1 [label="this compound", fillcolor="#FBBC05"];
KDM5A [label="KDM5A", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H3K4me3 [label="H3K4me3\n(at p21/p27 promoters)", fillcolor="#34A853", fontcolor="#FFFFFF"];
p21_p27 [label="p21 & p27\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CellCycleArrest [label="G1 Cell Cycle Arrest\n& Senescence", fillcolor="#F1F3F4"];
KDM5A_IN_1 -> KDM5A [label="Inhibits", arrowhead=tee];
KDM5A -> H3K4me3 [label="Demethylates", arrowhead=tee];
H3K4me3 -> p21_p27 [label="Promotes"];
p21_p27 -> CellCycleArrest [label="Induces"];
}
KDM5A-mediated regulation of Wnt/β-catenin signaling.
Apoptosis and Drug Resistance
KDM5A is a key factor in promoting cancer cell survival and resistance to various therapies.
-
Regulation of Apoptotic Genes: KDM5A can repress the expression of pro-apoptotic genes like BCL2-antagonist/killer 1 (BAK1). [8]Its inhibition can therefore sensitize cancer cells to apoptosis.
-
Drug Resistance: Overexpression of KDM5A is associated with resistance to a range of anti-cancer drugs, including EGFR inhibitors and chemotherapy agents like paclitaxel. [6][10]Inhibition of KDM5A can re-sensitize resistant cells to these treatments.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the downstream effects of KDM5A inhibition. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the occupancy of KDM5A and the levels of H3K4me3 at specific gene promoters following treatment with this compound.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for KDM5A or H3K4me3. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., p21, p27, Wnt6).
A detailed protocol for cross-linking ChIP-seq can be found in resources from Abcam.
[11]
General workflow for a ChIP experiment.
Western Blot Analysis
Objective: To assess the protein levels of KDM5A downstream targets (e.g., p21, p27, phosphorylated AKT) and the global levels of H3K4me3 after this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the indicated times. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p21, anti-p27, anti-phospho-AKT, anti-H3K4me3, and a loading control like β-actin or total H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
A general Western blot protocol is available from OriGene Technologies.
[12]
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Further details on cell cycle analysis can be found in resources from Abcam.
Conclusion
This compound and other KDM5A inhibitors represent a promising class of anti-cancer agents by targeting a key epigenetic regulator. Their mechanism of action involves the derepression of tumor suppressor genes and the modulation of critical signaling pathways that govern cell proliferation, survival, and drug resistance. The information provided in this technical guide offers a comprehensive overview of the downstream consequences of KDM5A inhibition, equipping researchers and drug development professionals with the foundational knowledge to further explore the therapeutic potential of targeting this enzyme. Further research, particularly involving multi-omics approaches and in vivo studies, will continue to elucidate the intricate network of KDM5A-regulated pathways and inform the clinical development of KDM5A inhibitors.
References
- 1. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone demethylase KDM5 activates gene expression by recognizing chromatin context through its PHD reader motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting of Histone Demethylases KDM5A and KDM6B Inhibits the Proliferation of Temozolomide-Resistant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. origene.com [origene.com]
Identifying Novel Targets of Kdm5A-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the identification and validation of novel molecular targets of Kdm5A-IN-1, a potent pan-inhibitor of the KDM5 family of histone demethylases. Understanding the full spectrum of this compound's interactions is crucial for elucidating its mechanism of action and potential therapeutic applications, as well as identifying potential off-target effects.
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It specifically removes methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[1] By removing these marks, KDM5A acts as a transcriptional repressor.[1] Overexpression of KDM5A has been implicated in various cancers, where it is thought to promote cell proliferation and drug resistance by repressing tumor suppressor genes.[1][2]
This compound is a small molecule inhibitor of the KDM5 family of enzymes.[3] Its ability to modulate the epigenetic landscape makes it a compound of interest for cancer therapy. However, a thorough understanding of its target profile beyond the KDM5 family is essential for its development as a therapeutic agent. This guide outlines robust experimental strategies to identify novel direct and indirect targets of this compound.
Quantitative Data on this compound
A summary of the known in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound is presented below. This data is essential for designing target identification and validation experiments.
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 45 | Biochemical | [3] |
| KDM5B | 56 | Biochemical | [3] |
| KDM5C | 55 | Biochemical | [3] |
| KDM4C | 1900 | Biochemical | [4] |
| Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |
| Clearance | 28 mL/min/kg | Mouse | 5 mg/kg; oral | [3] |
| Oral Bioavailability (F%) | 34 | Mouse | 5 mg/kg; oral | [3] |
| Plasma Protein Binding | 40% | Mouse | Not specified | [3] |
| Half-life (t1/2) | 0.4 hours | Mouse | 5 mg/kg; oral | [3] |
Experimental Protocols for Novel Target Identification
Two primary, complementary methodologies are detailed below for the unbiased identification of this compound targets in a cellular context: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Target Identification
Caption: A generalized workflow for the identification and validation of novel targets of this compound.
Affinity Purification-Mass Spectrometry (AP-MS)
This method relies on the immobilization of this compound to a solid support to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate. These interacting proteins are then identified by mass spectrometry.
a. Synthesis of this compound Affinity Probe:
-
Chemical Modification: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation to a solid support. The linker should be attached to a position on the molecule that is not critical for target binding.
-
Immobilization: Covalently couple the modified this compound to a solid support, such as NHS-activated sepharose beads or magnetic beads. A control matrix, where no inhibitor is coupled, should also be prepared.
b. Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to KDM5A inhibition) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
c. Affinity Purification:
-
Pre-clear the cell lysate by incubating it with the control matrix to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the beads. This helps to distinguish specific from non-specific binders.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
d. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competition with a high concentration of free this compound.
-
Changing the pH or salt concentration.
-
Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest or the entire lane for in-gel tryptic digestion.
-
Alternatively, perform on-bead digestion of the captured proteins.[5]
e. Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound pulldown with those from the control pulldown and the competition experiment to identify high-confidence interacting proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a small molecule to its target protein in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[6]
a. Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
b. Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[7][8]
-
Include a non-heated control sample.
-
Cool the samples to room temperature.
c. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]
d. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific protein of interest in the soluble fraction using a suitable method, such as:
-
Western Blotting: This is the most common method for targeted CETSA.
-
Mass Spectrometry (Proteome-wide CETSA): For an unbiased, proteome-wide analysis, the soluble fractions from different temperature points can be analyzed by mass spectrometry to identify all proteins that are stabilized by this compound.
-
e. Data Analysis:
-
Melt Curve Generation: For a targeted CETSA, plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response (ITDR) Curve: To determine the potency of the interaction, treat cells with a range of inhibitor concentrations and heat them at a single temperature (chosen from the melt curve where a significant shift is observed). Plot the amount of soluble protein against the inhibitor concentration to generate a dose-response curve and calculate an EC50 value.
Signaling Pathways Modulated by Kdm5A
The following diagrams illustrate key signaling pathways where KDM5A is known to play a regulatory role. Inhibition of KDM5A by this compound is expected to impact these pathways.
KDM5A in the pRb-E2F Pathway
Caption: KDM5A cooperates with pRb and HDAC to repress E2F target genes.[5]
KDM5A in MYC-Driven Transcription
Caption: KDM5A interacts with P-TEFb to promote MYC-driven gene transcription.[9][10]
KDM5A in Notch Signaling
Caption: KDM5A is part of the RBP-J repressor complex in the absence of Notch signaling.[3][11]
KDM5A in the PI3K/AKT Pathway
Caption: AKT can phosphorylate KDM5A, leading to its cytoplasmic localization and impacting the expression of cell cycle genes.[12]
Conclusion
The identification of novel targets of this compound is a critical step in its preclinical and clinical development. The methodologies outlined in this guide, combining affinity-based proteomics with biophysical validation in a cellular context, provide a robust framework for achieving this goal. The elucidation of the complete target landscape of this compound will not only refine our understanding of its therapeutic potential but also inform strategies to mitigate potential off-target liabilities. The signaling pathways presented herein offer a starting point for hypothesis-driven investigations into the functional consequences of this compound treatment.
References
- 1. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. Histone demethylase KDM5A is an integral part of the core Notch–RBP-J repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.unil.ch [wp.unil.ch]
- 5. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
KDM5A-IN-1: A Technical Guide to its Role in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] These enzymes are crucial regulators of gene expression, primarily by removing methyl groups from histone residues.[1] KDM5A specifically targets di- and trimethylated lysine 4 on histone H3 (H3K4me2/3), histone marks generally associated with active gene transcription.[1][3][4][5] By removing these activating marks, KDM5A acts as a transcriptional repressor.[1][3] Overexpression and abnormal activity of KDM5A have been implicated in various cancers, including breast, lung, and prostate cancer, where it can lead to the silencing of tumor suppressor genes and promote cell proliferation and metastasis.[1][2] This has positioned KDM5A as a significant target for therapeutic intervention.[1][2] KDM5A-IN-1 is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes.[6] This guide provides an in-depth overview of this compound, its mechanism of action, and its role in gene transcription, with a focus on quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data for this compound and Comparators
The following tables summarize the key quantitative data for this compound and other relevant KDM5 inhibitors.
Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | KDM5A | 45 | Biochemical | [6] |
| KDM5B | 56 | Biochemical | [6] | |
| KDM5C | 55 | Biochemical | [6] | |
| KDM5-IN-1 | KDM5A | 15.1 | Biochemical | [7] |
| KDM5B | 4.7 | Biochemical | [7] | |
| KDM5C | 65.5 | Biochemical | [7] | |
| CPI-455 | KDM5A | 10 | Biochemical | [8] |
| KDOAM-25 | KDM5A | 71 | Biochemical | [8] |
| KDM5B | 19 | Biochemical | [8] | |
| KDM5C | 69 | Biochemical | [8] | |
| KDM5D | 69 | Biochemical | [8] | |
| PBIT | JARID1A (KDM5A) | 6,000 | Biochemical | [8] |
| JARID1B (KDM5B) | 3,000 | Biochemical | [8] | |
| JARID1C (KDM5C) | 4,900 | Biochemical | [8] |
Table 2: Cellular Activity and Pharmacokinetics of this compound
| Parameter | Cell Line / Species | Value | Description | Reference |
| EC50 (H3K4Me3) | PC9 | 960 nM | Cellular measurement of H3K4 trimethylation | [6] |
| EC50 (Growth Inhibition) | BT-474 | 4.7 µM | Live cell imaging analysis of cell growth | [6] |
| Oral Bioavailability (F%) | CD-1 Mice | 34% | Pharmacokinetic parameter | [6] |
| Clearance | CD-1 Mice | 28 mL/min/kg | Pharmacokinetic parameter | [6] |
| Plasma Protein Binding | CD-1 Mice | 40% | Pharmacokinetic parameter | [6] |
| Half-life (t1/2) | CD-1 Mice | 0.4 hours | Pharmacokinetic parameter | [6] |
Mechanism of Action and Role in Gene Transcription
KDM5A is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase that catalyzes the demethylation of H3K4me3 and H3K4me2.[4][5] This enzymatic activity leads to the repression of gene transcription.[1][3] this compound and other KDM5 inhibitors function by binding to the active site of the enzyme, preventing it from demethylating its histone substrate.[1] This leads to an accumulation of H3K4me3 at the transcriptional start sites of genes, which in turn promotes a chromatin state that is permissive for active transcription.[3][5] By inhibiting KDM5A, this compound can reactivate the expression of silenced genes, such as tumor suppressor genes, thereby impeding cancer progression.[1]
Signaling Pathway of KDM5A Inhibition
The following diagram illustrates the general mechanism of how this compound impacts gene transcription.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Kdm5A-IN-1 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 5A (KDM5A), an epigenetic modifier, has emerged as a critical regulator in cancer biology. Its overexpression in various malignancies is linked to tumor progression, metastasis, and the development of therapeutic resistance. KDM5A functions by removing methyl groups from histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This demethylation activity leads to the repression of tumor suppressor genes. Kdm5A-IN-1 is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes. This technical guide provides an in-depth exploration of the function of this compound in cancer biology, detailing its mechanism of action, presenting quantitative data on its efficacy, and providing comprehensive experimental protocols for its study.
Introduction to KDM5A in Cancer
KDM5A, also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It specifically removes di- and tri-methyl groups from H3K4, leading to transcriptional repression.[1] In normal cellular processes, KDM5A plays a crucial role in development and differentiation.[2] However, its aberrant overexpression has been documented in a wide range of cancers, including breast, lung, prostate, and gastric cancers.[1][3] This overexpression is correlated with poor prognosis and contributes to several hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[3][4] The oncogenic role of KDM5A is primarily attributed to its ability to silence tumor suppressor genes, such as p16, p21, and p27, thereby promoting cell cycle progression.[2][5] Furthermore, KDM5A has been implicated in the emergence of drug-tolerant persister cells, a subpopulation of cancer cells that survive initial therapy and contribute to relapse.[6][7][8]
This compound: A Pan-KDM5 Inhibitor
This compound is a small molecule inhibitor that targets the catalytic activity of the KDM5 family of enzymes. By binding to the active site, it prevents the demethylation of H3K4me3, leading to the re-expression of silenced tumor suppressor genes.[3]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₄O₂ |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 1905481-36-8 |
| Solubility | Soluble in DMSO |
In Vitro Activity
This compound demonstrates potent inhibition of KDM5A, KDM5B, and KDM5C.
| Target | IC₅₀ (nM) |
| KDM5A | 45[7][9] |
| KDM5B | 56[7][9] |
| KDM5C | 55[7][9] |
In cellular assays, this compound increases global H3K4me3 levels, with an EC₅₀ of 960 nM in PC9 lung cancer cells.[7][9]
In Vivo Pharmacokinetics
In female CD-1 mice, oral administration of this compound at 5 mg/kg resulted in moderate clearance (28 mL/min/kg) and good oral bioavailability (F% = 34).[7][9] The plasma protein binding was low (40%), and the half-life (t₁/₂) was 0.4 hours.[7][9]
Quantitative Data on Anti-Cancer Activity
The anti-proliferative effects of KDM5 inhibitors have been evaluated across various cancer cell lines. While extensive data for this compound is still emerging, the activity of the closely related pan-KDM5 inhibitor, CPI-455, provides valuable insights.
Cell Viability Data (CPI-455)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer (Luminal) | 35.4[6] |
| T-47D | Breast Cancer (Luminal) | 26.19[6] |
| EFM-19 | Breast Cancer (Luminal) | 16.13[6] |
| C4-2B | Prostate Cancer (Castration-Resistant) | >10[10] |
| PC-3 | Prostate Cancer (Castration-Resistant) | >10[10] |
Note: Higher concentrations of CPI-455 were required to significantly alter the proliferation of C4-2B and PC-3 cells.[10]
Cellular Effects of this compound
| Cell Line | Cancer Type | Assay | Result |
| BT-474 | Breast Cancer (HER2+) | Growth Inhibition | EC₅₀ = 4.7 µM[7] |
| PC9 | Lung Cancer (NSCLC) | H3K4me3 Levels | EC₅₀ = 960 nM[7][9] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the demethylase activity of KDM5A, leading to the reactivation of tumor suppressor genes that regulate cell cycle progression and apoptosis.
Regulation of Cell Cycle and Senescence
KDM5A directly binds to the promoters of the cyclin-dependent kinase inhibitors p16 (CDKN2A) and p27 (CDKN1B), leading to H3K4me3 demethylation and transcriptional repression.[5] Inhibition of KDM5A by compounds like this compound blocks this process, resulting in the accumulation of p16 and p27.[5] This, in turn, leads to cell cycle arrest in the G1 phase and the induction of cellular senescence.[5]
Involvement in the p53 Signaling Pathway
Recent studies have revealed a connection between KDM5A and the p53 tumor suppressor pathway.[11] KDM5A can act as a negative regulator of p53 signaling by inhibiting its translation.[11] Genetic deletion of KDM5A leads to an upregulation of p53 in various cancer cell lines.[11] This suggests that inhibition of KDM5A with this compound could restore p53 function in tumors with wild-type p53. A regulatory feedback loop has also been identified where p53-induced microRNA-34 (miR-34) can suppress KDM5A expression.[11]
Experimental Protocols
In Vitro KDM5A Histone Demethylase Assay (AlphaLISA)
This protocol describes a homogeneous, high-throughput assay to measure the demethylase activity of KDM5A.
Materials:
-
JARID1A (KDM5A) Homogeneous Assay Kit (e.g., BPS Bioscience, Cat. No. 50110)
-
This compound
-
384-well white opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare the assay buffer and reagents as per the manufacturer's instructions.
-
Add 5 µL of the KDM5A enzyme solution to each well.
-
Add 2.5 µL of a solution containing this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 2.5 µL of the biotinylated H3K4me3 peptide substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the AlphaLISA Acceptor bead mix (containing the anti-H3K4me2/1 antibody).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin-Donor bead mix.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
In Vivo Xenograft Study in a Breast Cancer Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a KDM5A inhibitor in a mouse xenograft model of breast cancer.[12]
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Cell Line:
-
MDA-MB-231 (triple-negative breast cancer)
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the KDM5A inhibitor (e.g., by oral gavage) or vehicle control daily. Dosing will depend on the specific inhibitor's pharmacokinetic properties.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for Ki-67 (proliferation marker), H3K4me3 levels, and expression of p27.
High-Throughput Screening (HTS) for KDM5A Inhibitors
The discovery of novel KDM5A inhibitors often begins with a high-throughput screening campaign. The following diagram illustrates a typical workflow.
Conclusion
This compound and other KDM5 inhibitors represent a promising therapeutic strategy for a variety of cancers. By targeting the epigenetic machinery that drives tumor progression, these compounds can reactivate tumor suppressor pathways, leading to cell cycle arrest, senescence, and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of KDM5A in cancer and to advance the development of novel epigenetic therapies. Continued research into the specific contexts in which KDM5 inhibitors are most effective will be crucial for their successful clinical translation.
References
- 1. AlphaLISA-based demethylase assays [bio-protocol.org]
- 2. Histone demethylase KDM5A enhances cell proliferation, induces EMT in lung adenocarcinoma cells, and have a strong causal association with paclitaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CPI-455 - MedChem Express [bioscience.co.uk]
- 11. KDM5A Regulates a Translational Program that Controls p53 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Lysine-Specific Demethylase 5A (KDM5A) Using a Rhodium(III) Complex for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of KDM5A-IN-1 on Tumor Suppressor Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in transcriptional regulation by removing activating methyl marks from histone H3 at lysine 4 (H3K4me2/3).[1] Overexpression of KDM5A has been implicated in the progression of various cancers, where it functions to repress tumor suppressor genes, thereby promoting cell proliferation and survival.[1][2] KDM5A-IN-1 is a potent, orally bioavailable pan-inhibitor of the KDM5 family of enzymes.[3] This technical guide provides an in-depth overview of the impact of this compound on key tumor suppressor genes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
KDM5A acts as a transcriptional repressor by demethylating H3K4me3, a histone mark associated with active gene transcription.[1] Elevated levels of KDM5A in cancer cells lead to the silencing of critical tumor suppressor genes.[2] KDM5A inhibitors, such as this compound, work by binding to the active site of the KDM5 enzyme, preventing the demethylation of H3K4me3. This leads to an accumulation of this active mark at the promoter regions of KDM5A target genes, restoring their expression and reactivating their tumor-suppressive functions.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of this compound and the effects of KDM5A inhibition on the expression of key tumor suppressor genes.
Table 1: Inhibitory Activity of this compound [3]
| Target | IC50 (nM) |
| KDM5A | 45 |
| KDM5B | 56 |
| KDM5C | 55 |
| Cellular Activity | EC50 (nM) |
| PC9 H3K4Me3 | 960 |
Table 2: Effect of KDM5A Inhibition on Tumor Suppressor Protein Levels (Western Blot Quantification)
Data is derived from studies using KDM5A knockdown, which mimics the effect of a specific inhibitor.
| Cell Line | Target Protein | Fold Change (vs. Control) | Reference |
| NB-1691 | p53 | ~2.5 | [4] |
| NB-1691 | p21 | ~3.0 | [4] |
| SK-N-SH | p53 | ~2.0 | [4] |
| SK-N-SH | p21 | ~2.5 | [4] |
| IMR-32 | p53 | ~2.2 | [4] |
| IMR-32 | p21 | ~2.8 | [4] |
Signaling Pathways
The inhibition of KDM5A by this compound impacts several critical tumor suppressor signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on tumor suppressor genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genomic regions where H3K4me3 marks are enriched following treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MCF-7) at an appropriate density. Treat cells with this compound at a final concentration determined by dose-response curves (e.g., 1 µM) or with vehicle control (DMSO) for a specified time (e.g., 48 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments ranging from 200 to 500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Purify the DNA using standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, perform peak calling, and conduct differential binding analysis to identify genomic regions with a significant increase in H3K4me3 enrichment in this compound treated cells compared to control.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the changes in mRNA expression levels of tumor suppressor genes after this compound treatment.
Detailed Steps:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for ChIP-seq. Extract total RNA using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target tumor suppressor genes (e.g., TP53, CDKN1A, CDKN1B, CDKN2A, RB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
This protocol is used to detect and quantify changes in the protein levels of tumor suppressor genes following treatment with this compound.
Detailed Steps:
-
Cell Lysis and Protein Quantification: Treat cells with this compound and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (p53, p21, p27, p16, pRB) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a potent inhibitor of the KDM5 family of histone demethylases. By preventing the removal of the H3K4me3 active transcription mark, this compound can restore the expression of key tumor suppressor genes, including those involved in the p53 and RB pathways. This leads to the induction of cell cycle arrest, senescence, and apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound in oncology.
References
A Technical Guide to KDM5A-IN-1: Inducing Cell Cycle Arrest and Senescence Through Epigenetic Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth examination of the mechanism of action of KDM5A-IN-1, a potent inhibitor of the lysine-specific demethylase 5A (KDM5A), with a specific focus on its role in inducing cell cycle arrest and cellular senescence in cancer models.
Executive Summary
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in transcriptional regulation by removing di- and tri-methyl groups from histone H3 at lysine 4 (H3K4me3).[1][2][3] The H3K4me3 mark is strongly associated with active gene transcription.[2] By erasing this mark, KDM5A functions as a transcriptional repressor.[2][4] In numerous cancers, including breast, lung, and prostate cancer, KDM5A is overexpressed, leading to the silencing of critical tumor suppressor genes that regulate the cell cycle.[2][3][5] This repression promotes uncontrolled cell proliferation and contributes to drug resistance.[3][5]
This compound is a potent, orally bioavailable, pan-inhibitor of the KDM5 family of enzymes.[6] By inhibiting the catalytic activity of KDM5A, this compound prevents the demethylation of H3K4me3. This action restores the expression of key tumor suppressor genes, such as p16 and p27, ultimately leading to G1 phase cell cycle arrest and the induction of cellular senescence.[5] This guide details the underlying signaling pathways, presents quantitative data on this compound's efficacy, outlines key experimental protocols for its study, and provides visual diagrams to illustrate these complex processes.
Mechanism of Action and Signaling Pathway
The primary oncogenic role of KDM5A involves its enzymatic activity at the promoters of tumor suppressor genes. KDM5A binds to these regions and removes the H3K4me3 active transcription mark, leading to chromatin condensation and gene silencing.[5][7]
The intervention with this compound disrupts this process. The inhibitor works by blocking the enzyme's active site, preventing it from demethylating H3K4me3.[2] The sustained presence of H3K4me3 at the promoters of genes like CDKN1B (encoding p27) and CDKN2A (encoding p16) leads to their re-expression.[5]
The subsequent increase in cellular levels of p16 and p27 proteins directly impacts the cell cycle machinery. These proteins are cyclin-dependent kinase inhibitors (CKIs) that block the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, respectively. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing it from activating the genes required for the G1-to-S phase transition. This cascade effectively halts the cell cycle in the G1 phase.[5] Prolonged G1 arrest is a key trigger for entry into a state of cellular senescence, a stable form of cell cycle arrest.[5][8]
Caption: Signaling pathway of this compound inducing cell cycle arrest and senescence.
Quantitative Data
The efficacy of this compound and functionally similar inhibitors has been quantified across various biochemical and cell-based assays. The following tables summarize key data points.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| KDM5A | Biochemical | 45 | - | [6] |
| KDM5B | Biochemical | 56 | - | [6] |
| KDM5C | Biochemical | 55 | - | [6] |
| H3K4Me3 | PC9 Cellular Assay | - | 960 | [6] |
Table 2: Cellular Effects of KDM5 Inhibition (Representative Data)
Data derived from studies on potent KDM5A inhibitors with the same mechanism of action as this compound.
| Cell Line | Treatment | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | % Senescent Cells (Control) | % Senescent Cells (Treated) | Reference |
| MDA-MB-231 | Compound 1 (10 µM) | 48.1% | 65.4% | ~5% | ~35% | [5] |
Experimental Protocols
Investigating the effects of this compound requires a multi-faceted approach combining cell biology, molecular biology, and biochemistry. Below are detailed protocols for key experiments.
Cell Cycle Analysis via Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) at a density of 2x10^5 cells/well in 6-well plates. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.
-
Harvesting: Detach cells using trypsin, then collect and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C. This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes at 37°C in the dark. PI stoichiometrically binds to DNA, so fluorescence intensity is proportional to DNA content.[9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.
-
Analysis: Gate the cell population to exclude debris and aggregates. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the DNA content histogram and calculate the percentage of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[9]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect and quantify cellular senescence, a key hallmark of which is increased lysosomal β-galactosidase activity at a suboptimal pH (pH 6.0).[10]
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control for an extended period (e.g., 72-96 hours) to allow for the development of the senescent phenotype.
-
Fixation: Wash cells with PBS and fix with a 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS. Prepare the staining solution containing 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubation: Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect from light.
-
Visualization: Observe cells under a light microscope. Senescent cells will stain a distinct blue color due to the enzymatic cleavage of X-gal.[10]
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in at least five random fields of view per well to determine the percentage of senescent cells.
Western Blotting for p16 and p27
Objective: To measure the protein expression levels of the cell cycle inhibitors p16 and p27.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p16, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of p16 and p27 to the loading control to compare levels between treated and control samples.
Caption: Experimental workflow to validate this compound's effects on the cell cycle.
Conclusion and Therapeutic Outlook
This compound represents a targeted therapeutic strategy that leverages the epigenetic vulnerabilities of cancer cells. By inhibiting KDM5A, it effectively reverses the transcriptional silencing of key tumor suppressor genes, reactivating the cell's own machinery to halt proliferation. The induction of G1 phase cell cycle arrest and cellular senescence provides a powerful anti-cancer mechanism.[5] The data and protocols outlined in this guide provide a comprehensive framework for researchers and drug developers to explore and validate the therapeutic potential of KDM5A inhibitors. Further investigation into pan-KDM5 versus specific KDM5A inhibition, combination therapies, and in vivo efficacy will be critical next steps in advancing this promising class of epigenetic drugs toward clinical application.[3]
References
- 1. The emerging role of KDM5A in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]
The Selectivity Profile of KDM5A-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of KDM5A-IN-1, a potent and orally bioavailable pan-inhibitor of the KDM5 family of histone lysine demethylases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.
Data Presentation: Quantitative Selectivity Profile
This compound demonstrates high potency against the KDM5 family of enzymes. The following table summarizes the available quantitative data on its inhibitory activity.
| Target | IC50 (nM) | Assay Type | Notes |
| KDM5A | 45 | Biochemical | Primary target |
| KDM5B | 56 | Biochemical | High potency |
| KDM5C | 55 | Biochemical | High potency |
| KDM1A | >10,000 | Biochemical | Data for a representative pan-KDM5 inhibitor (CPI-455) is used as a surrogate due to the lack of specific public data for this compound. This compound is reported to be significantly less potent against other KDM subfamilies. |
| KDM2B | >10,000 | Biochemical | Data for a representative pan-KDM5 inhibitor (CPI-455) is used as a surrogate. |
| KDM3B | >10,000 | Biochemical | Data for a representative pan-KDM5 inhibitor (CPI-455) is used as a surrogate. |
| KDM4C | >2,000 | Biochemical | Data for a representative pan-KDM5 inhibitor (CPI-455) is used as a surrogate. |
| KDM6A | >10,000 | Biochemical | Data for a representative pan-KDM5 inhibitor (CPI-455) is used as a surrogate. |
| KDM7B | >7,700 | Biochemical | Data for a representative pan-KDM5 inhibitor (CPI-455) is used as a surrogate. |
*Note: Specific IC50 values for this compound against KDM subfamilies 1, 2, 3, 4, 6, and 7 are not publicly available. It is stated to be "significantly less potent" against these enzymes[1]. The data presented for these off-targets are from the well-characterized pan-KDM5 inhibitor, CPI-455, to provide a representative selectivity context.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and similar inhibitors are outlined below.
Biochemical Selectivity Assay (AlphaLISA)
This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to determine the in vitro potency of this compound.
Materials:
-
Recombinant human KDM5A, KDM5B, KDM5C, and other demethylase enzymes.
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3).
-
S-adenosyl methionine (SAM) as a methyl donor.
-
AlphaLISA anti-demethylated product antibody (e.g., anti-H3K4me2/1).
-
AlphaLISA Protein A Acceptor beads.
-
Streptavidin-coated Donor beads.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate).
-
This compound and other test compounds.
-
384-well microplates.
-
AlphaScreen-capable microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the KDM5A enzyme (at a final concentration optimized for linear reaction kinetics) and the biotinylated H3K4me3 substrate to each well.
-
Initiate the demethylation reaction by adding 2.5 µL of a solution containing the co-factor 2-oxoglutarate (2-OG) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction by adding 5 µL of a detection mixture containing the anti-H3K4me2/1 antibody and the AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads to each well.
-
Incubate for a final 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 615 nm.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol outlines a CETSA to confirm the binding of this compound to KDM5A within a cellular context.
Materials:
-
Human cancer cell line expressing KDM5A (e.g., PC9).
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against KDM5A.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence detection reagent.
-
Thermocycler.
Procedure:
-
Culture PC9 cells to approximately 80% confluency.
-
Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-KDM5A antibody.
-
The thermal shift is observed as an increase in the amount of soluble KDM5A at higher temperatures in the presence of the inhibitor, indicating target stabilization upon binding.
Mandatory Visualizations
Experimental Workflow for Selectivity Profiling
References
Methodological & Application
Application Notes and Protocols for KDM5A-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of KDM5A-IN-1, a potent pan-inhibitor of the KDM5 family of histone lysine demethylases. The included methodologies are essential for characterizing the inhibitory activity and selectivity of this compound, which is crucial for its development as a potential therapeutic agent.
Introduction to KDM5A and this compound
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the KDM5 family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4).[1][2] Aberrant KDM5A activity is implicated in various cancers, where it contributes to tumor progression, drug resistance, and poor prognosis.[1] this compound is a potent and orally bioavailable pan-KDM5 inhibitor, targeting KDM5A, KDM5B, and KDM5C with nanomolar efficacy.[3][4] Its ability to modulate H3K4 methylation levels makes it a valuable tool for research and a potential candidate for cancer therapy.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified using various in vitro and cellular assays. The following table summarizes the key potency values.
| Target | Assay Type | Value | Reference |
| KDM5A | Biochemical IC50 | 45 nM | [3][4] |
| KDM5B | Biochemical IC50 | 56 nM | [3][4] |
| KDM5C | Biochemical IC50 | 55 nM | [3][4] |
| PC9 cells | Cellular EC50 (H3K4Me3) | 960 nM | [3][4] |
Experimental Protocols
Several in vitro methods can be employed to assess the activity of this compound. Below are detailed protocols for a biochemical AlphaLISA-based assay and a cellular Western blot-based assay to measure the compound's effect on H3K4me3 levels.
Biochemical KDM5A Inhibition Assay (AlphaLISA)
This protocol is adapted from commercially available homogenous assay kits designed to measure KDM5A activity.[2]
Principle: This assay quantifies the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5A. The resulting demethylated product is recognized by a specific antibody, and the signal is detected using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. Inhibition of KDM5A by this compound leads to a decrease in the AlphaLISA signal.
Materials:
-
Recombinant KDM5A enzyme
-
Biotinylated histone H3K4me3 peptide substrate
-
This compound
-
Demethylase assay buffer
-
Primary antibody against the demethylated substrate
-
AlphaLISA acceptor beads
-
AlphaLISA donor beads
-
384-well white microplates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in demethylase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant KDM5A enzyme and the biotinylated H3K4me3 substrate to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Add 5 µL of a solution containing the primary antibody and acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Add 5 µL of a solution containing donor beads to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the plate on a microplate reader compatible with AlphaLISA technology.
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular H3K4me3 Level Assessment (Western Blot)
This protocol determines the ability of this compound to increase H3K4me3 levels in cells.
Principle: this compound inhibits the demethylation of H3K4me3 in cells, leading to an accumulation of this histone mark. Western blotting is used to detect the levels of H3K4me3 and total Histone H3 (as a loading control) in cell lysates after treatment with the inhibitor.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-H3K4me3 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Data Analysis: Quantify the band intensities for H3K4me3 and total Histone H3 using densitometry software. Normalize the H3K4me3 signal to the total Histone H3 signal for each sample. Calculate the fold change in H3K4me3 levels relative to the vehicle-treated control.
Visualizations
KDM5A Signaling Pathway and Inhibition
Caption: KDM5A demethylates H3K4me3; this compound inhibits this process.
Experimental Workflow for this compound Cellular Assay
Caption: Workflow for assessing cellular H3K4me3 levels after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design for Kdm5A-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing cell-based assays for the characterization of Kdm5A-IN-1, a potent pan-inhibitor of the KDM5 family of histone demethylases.[1] The protocols detailed below are intended to enable researchers to assess the cellular activity of this compound, including its target engagement, effects on histone methylation, and impact on cancer cell proliferation and senescence.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting the KDM5 family of lysine-specific demethylases (KDM5A, KDM5B, and KDM5C).[1] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated forms (H3K4me2/3). Elevated KDM5A activity is associated with several cancers, where it acts as a transcriptional repressor of tumor suppressor genes.[2] By inhibiting KDM5A, this compound leads to an increase in global H3K4me3 levels, thereby derepressing tumor suppressor genes and exerting anti-cancer effects.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a baseline for expected potency in various assays.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | 45 nM | KDM5A | Biochemical Assay | [1] |
| 56 nM | KDM5B | Biochemical Assay | [1] | |
| 55 nM | KDM5C | Biochemical Assay | [1] | |
| EC50 | 960 nM | PC9 cells | H3K4Me3 AlphaLISA | [1] |
| 4.7 µM | BT-474 cells | Growth Inhibition | [3] |
Signaling Pathway of KDM5A Inhibition
KDM5A primarily functions by demethylating H3K4me3, a histone mark associated with active gene transcription. Inhibition of KDM5A by this compound leads to the accumulation of H3K4me3 at gene promoters, resulting in the transcriptional activation of downstream target genes. Key target genes of KDM5A include the cell cycle inhibitors p16 and p27. Upregulation of these genes leads to G1 cell cycle arrest and cellular senescence, thereby inhibiting cancer cell proliferation.
Caption: KDM5A inhibition by this compound leads to cell cycle arrest and senescence.
Experimental Protocols
This section provides detailed protocols for key cell-based assays to characterize the activity of this compound.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with high KDM5A expression (e.g., MDA-MB-231) in 10 cm dishes.
-
Treat the cells with this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 2-4 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Incubate on ice for 30 minutes and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against KDM5A and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for KDM5A at each temperature.
-
Normalize the intensity to the loading control and then to the untreated sample at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Histone Methylation Status: AlphaLISA Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, no-wash immunoassay suitable for detecting changes in histone modifications in a high-throughput format.
Experimental Workflow:
Caption: Workflow for the AlphaLISA Histone Methylation Assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed a cancer cell line (e.g., PC9) in a 384-well white opaque culture plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a dose range of this compound (e.g., 10 nM to 10 µM) for 48-72 hours.
-
-
Cell Lysis and Histone Extraction:
-
Add 5 µL of Cell-Histone™ Lysis buffer to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of Cell-Histone™ Extraction buffer and incubate for 10 minutes at room temperature.
-
-
Antibody and Acceptor Bead Incubation:
-
Prepare a mix of AlphaLISA anti-H3K4me3 Acceptor beads and biotinylated anti-Histone H3 (C-terminus) antibody in 1X Cell-Histone Detection buffer.
-
Add 10 µL of this mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Streptavidin-Donor Bead Addition:
-
Add 10 µL of Streptavidin-Donor beads diluted in the detection buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate using an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.
-
The signal is inversely proportional to the level of KDM5A activity. An increase in signal indicates an increase in H3K4me3 levels due to KDM5A inhibition.
-
Cellular Proliferation and Viability Assay
Standard cell viability assays can be used to determine the effect of this compound on cancer cell proliferation.
Protocol (using a resazurin-based assay):
-
Cell Seeding:
-
Seed cancer cells (e.g., BT-474, MDA-MB-231) in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for 72 hours. Include a vehicle control (DMSO).
-
-
Viability Assessment:
-
Add a resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
-
Cellular Senescence Assay
Inhibition of KDM5A can induce cellular senescence. This can be assessed by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
Protocol:
-
Cell Treatment:
-
Seed cells on glass coverslips in a 6-well plate and treat with this compound (e.g., 5-10 µM) for 5-7 days.
-
-
Fixation:
-
Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells again with PBS.
-
Incubate the cells with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
-
Imaging and Quantification:
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
-
Concluding Remarks
The assays described in these application notes provide a robust framework for the cellular characterization of this compound. By employing these protocols, researchers can effectively evaluate the target engagement, mechanism of action, and anti-proliferative effects of this and other KDM5 inhibitors, facilitating their development as potential cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: KDM5A-IN-1 Animal Model Study Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A, is a histone demethylase that removes methyl groups from lysine 4 of histone H3 (H3K4me2/3).[1][2] The H3K4me3 mark is typically associated with active gene transcription.[2] By removing this mark, KDM5A acts as a transcriptional repressor.[2] Overexpression of KDM5A has been implicated in various human cancers, including breast, lung, and prostate cancer, where it promotes uncontrolled cell proliferation, metastasis, and drug resistance by repressing tumor suppressor genes.[2][3][4] This makes KDM5A an attractive therapeutic target.[2]
KDM5A-IN-1 is a potent, orally bioavailable pan-inhibitor of the KDM5 family of enzymes with IC50 values of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively.[5] By inhibiting the demethylase activity of KDM5A, this compound can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest and senescence.[3][6] These application notes provide a detailed protocol for a preclinical animal study designed to evaluate the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a breast cancer xenograft model.
Study Objective
The primary objective of this study is to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human breast cancer xenografts. Secondary objectives include evaluating the compound's effect on the target biomarker (H3K4me3), its pharmacokinetic profile, and overall tolerability in the animal model.
KDM5A Signaling and Mechanism of Inhibition
KDM5A removes the trimethyl mark from H3K4 at the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.[2] Key target genes include cell cycle inhibitors like p27.[1][3] Inhibition of KDM5A by this compound prevents H3K4me3 demethylation, maintaining an active chromatin state, restoring tumor suppressor gene expression, and ultimately inhibiting cancer cell proliferation.[3]
Caption: this compound mechanism of action.
Experimental Design and Workflow
This study will utilize a human breast cancer (e.g., MDA-MB-231) xenograft model in immunodeficient mice (e.g., NOD/SCID).
Caption: In vivo xenograft study workflow.
Data Presentation: Study Groups and Dosing
| Group ID | Treatment Article | Concentration | Dose (mg/kg) | Route | Dosing Schedule | No. of Animals |
| 1 | Vehicle | N/A | 0 | p.o. | QD for 21 days | 10 |
| 2 | This compound | 2.5 mg/mL | 25 | p.o. | QD for 21 days | 10 |
| 3 | This compound | 5.0 mg/mL | 50 | p.o. | QD for 21 days | 10 |
| 4 (PK) | This compound | 5.0 mg/mL | 50 | p.o. | Single Dose | 3 |
p.o. = oral gavage; QD = once daily
Experimental Protocols
Animal Model
-
Species: Mouse, NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]
Cell Culture and Xenograft Implantation Protocol
-
Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells at ~80% confluency using trypsin.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor animals for tumor development.
This compound Formulation and Administration Protocol
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
For treatment groups, calculate the required amount of this compound for the desired concentration.
-
Prepare a homogenous suspension of this compound in the vehicle by sonication or vigorous vortexing.
-
Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
Prepare fresh formulations daily.
Tumor Growth and Animal Welfare Monitoring Protocol
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record animal body weight twice weekly as an indicator of general health and toxicity.
-
Monitor animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).
-
Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss is >20%.
Pharmacokinetic (PK) Analysis Protocol
-
Use a separate satellite group of 3 mice.
-
Administer a single oral dose of this compound (50 mg/kg).
-
Collect blood samples (~50 µL) via tail vein or submandibular bleed at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
Pharmacodynamic (PD) Biomarker Protocol (Western Blot)
-
At the study endpoint, euthanize animals and immediately excise tumors.
-
Flash-freeze a portion of the tumor tissue in liquid nitrogen for Western blot analysis.
-
Homogenize tumor tissue and extract nuclear proteins using a commercial kit.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K4me3, anti-Total Histone H3).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band intensity using densitometry software. Normalize H3K4me3 levels to Total H3.
Histology and Immunohistochemistry (IHC) Protocol
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.
-
For IHC, perform antigen retrieval followed by incubation with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p27).
-
Use an appropriate detection system (e.g., DAB) and counterstain with hematoxylin.
-
Scan slides and perform quantitative image analysis.
Anticipated Results and Data Presentation
Efficacy Data
Table 2: Tumor Volume Measurements (Mean ± SEM)
| Treatment Day | Vehicle (mm³) | This compound (25 mg/kg) (mm³) | This compound (50 mg/kg) (mm³) |
|---|---|---|---|
| 0 | 152 ± 15 | 149 ± 14 | 155 ± 16 |
| 7 | 450 ± 41 | 310 ± 35* | 255 ± 28** |
| 14 | 980 ± 95 | 550 ± 62** | 410 ± 51*** |
| 21 | 1850 ± 160 | 820 ± 98*** | 630 ± 75*** |
*Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001
Table 3: Animal Body Weight (Mean ± SEM)
| Treatment Day | Vehicle (g) | This compound (25 mg/kg) (g) | This compound (50 mg/kg) (g) |
|---|---|---|---|
| 0 | 22.5 ± 0.5 | 22.3 ± 0.6 | 22.6 ± 0.4 |
| 7 | 23.1 ± 0.6 | 22.8 ± 0.5 | 22.9 ± 0.5 |
| 14 | 23.8 ± 0.7 | 23.5 ± 0.6 | 23.1 ± 0.7 |
| 21 | 24.5 ± 0.8 | 24.1 ± 0.7 | 23.5 ± 0.8 |
Pharmacodynamic and Pharmacokinetic Data
Table 4: Pharmacodynamic Biomarker Analysis
| Group | Relative H3K4me3 Level (Normalized to Total H3) |
|---|---|
| Vehicle | 1.00 ± 0.12 |
| This compound (25 mg/kg) | 1.85 ± 0.21** |
| This compound (50 mg/kg) | 2.65 ± 0.30*** |
*Data from tumor tissue collected 4h post-final dose. **p<0.1, **p<0.001 vs Vehicle
Table 5: Key Pharmacokinetic Parameters (50 mg/kg single dose)
| Parameter | Value | Unit |
|---|---|---|
| Tmax | 0.5 | hr |
| Cmax | 1250 | ng/mL |
| AUC (0-t) | 2500 | hr*ng/mL |
| t1/2 | 0.8 | hr |
| Bioavailability (F%) | ~34[5] | % |
Note: Values are hypothetical based on published data for a similar compound[5] and are subject to experimental determination.
References
- 1. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 2. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
KDM5A-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5A-IN-1 is a potent and orally bioavailable small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. It exhibits pan-inhibitory activity against KDM5A, KDM5B, and KDM5C with IC50 values in the nanomolar range, making it a valuable tool for investigating the biological roles of these epigenetic regulators in health and disease. KDM5 enzymes are histone demethylases that specifically remove di- and tri-methylation marks from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. By inhibiting KDM5A, this compound leads to an increase in global H3K4me3 levels, thereby reactivating the expression of silenced genes, including tumor suppressors. This activity makes it a compound of significant interest in cancer research and drug development.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its key characteristics and a diagram of the KDM5A signaling pathway.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data |
| Molecular Formula | C₁₅H₂₂N₄O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Solid |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (Solutions) | Store in aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Solubility and Solution Preparation
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. For cell culture applications, it is typically prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL (34.44 mM) |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to a 1 mg vial of this compound (MW: 290.36), add 344.4 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the cells.
-
Always prepare fresh working solutions for each experiment.
Application in Cell-Based Assays
This compound can be utilized in a variety of cell-based assays to investigate the functional consequences of KDM5A inhibition.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
| Assay Type | Recommended Concentration Range | Typical Treatment Duration |
| H3K4me3 Western Blot | 0.1 - 5 µM | 24 - 72 hours |
| Cell Viability/Proliferation | 0.1 - 10 µM | 48 - 144 hours |
| Cell Cycle Analysis | 1 - 10 µM | 24 - 72 hours |
| Senescence Assays | 1 - 10 µM | 72 - 120 hours |
Note: The provided concentrations are a general guideline. The EC50 for growth inhibition in BT-474 breast cancer cells has been reported to be 4.7 µM, while the EC50 for increasing H3K4Me3 levels in PC9 lung cancer cells is 960 nM.[1]
Protocol 3: Western Blot Analysis of H3K4me3 Levels
This protocol describes how to assess the inhibitory activity of this compound in cells by measuring changes in global H3K4me3 levels.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a DMSO vehicle control for 24 to 72 hours.
-
Harvest the cells and prepare whole-cell lysates or histone extracts according to standard protocols.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for H3K4me3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
An increase in the H3K4me3 signal in this compound-treated cells compared to the vehicle control indicates successful inhibition of KDM5A activity.
Protocol 4: Cell Viability Assay (MTT or similar)
This protocol outlines a method to determine the effect of this compound on cell proliferation and viability.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 20 µM) and a DMSO vehicle control.
-
Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).
-
Perform a cell viability assay, such as the MTT, MTS, or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KDM5A signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: KDM5A signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols: Utilizing KDM5A-IN-1 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of the KDM5A inhibitor, KDM5A-IN-1, in combination with conventional chemotherapy agents. The information presented is intended to guide the design and execution of preclinical studies aimed at evaluating this promising anti-cancer therapeutic strategy.
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in cancer progression by removing activating methyl marks (H3K4me2/3) from the promoter regions of tumor suppressor genes.[1][2] Overexpression of KDM5A is observed in various malignancies, including breast, lung, and gastric cancers, and is associated with uncontrolled cell proliferation, metastasis, and the development of drug resistance.[1] this compound is a potent and orally bioavailable pan-inhibitor of the KDM5 family of enzymes. By inhibiting KDM5A, this compound can restore the expression of silenced tumor suppressor genes, thereby impeding cancer cell growth.[1]
Preclinical evidence suggests that combining KDM5A inhibitors with traditional chemotherapy can lead to synergistic anti-tumor effects and overcome drug resistance.[2] This document outlines the rationale, experimental design, and detailed protocols for evaluating the combination of this compound with standard-of-care chemotherapeutic agents.
Rationale for Combination Therapy
The primary rationale for combining this compound with chemotherapy lies in the potential for synergistic cytotoxicity and the ability to overcome chemotherapy resistance. KDM5A has been implicated in the survival of drug-tolerant persister cancer cells, a subpopulation of cells that can lead to therapeutic relapse.[3] By targeting these persister cells, KDM5A inhibitors may enhance the efficacy of chemotherapy.
Key Mechanisms of Synergy:
-
Re-sensitization to Chemotherapy: KDM5A inhibition can reverse the epigenetic changes that contribute to chemotherapy resistance. For instance, KDM5A is linked to resistance to agents like temozolomide and paclitaxel.[4][5]
-
Induction of Apoptosis: The combination of a KDM5A inhibitor with chemotherapy can lead to a more profound induction of apoptosis compared to either agent alone.
-
Cell Cycle Arrest: KDM5A inhibitors can induce cell cycle arrest, potentially making cancer cells more susceptible to the cytotoxic effects of cell cycle-specific chemotherapies.[6]
Data Presentation: In Vitro Efficacy of KDM5 Inhibitors
While specific quantitative data for this compound in combination with chemotherapy is emerging, data from other potent, structurally related pan-KDM5 inhibitors like CPI-455 and JIB-04 provide a strong rationale for this approach. The following tables summarize representative data from studies using these inhibitors, which can be used as a benchmark for designing experiments with this compound.
Table 1: Single Agent In Vitro Potency of Pan-KDM5 Inhibitors
| Inhibitor | Target | Cell Line | Assay Type | IC50 | Reference |
| This compound | KDM5A | - | Enzymatic | 45 nM | [7] |
| This compound | KDM5B | - | Enzymatic | 56 nM | [7] |
| This compound | KDM5C | - | Enzymatic | 55 nM | [7] |
| CPI-455 | KDM5A | - | Enzymatic | 10 nM | [1] |
| CPI-455 | MCF-7 (Breast) | Cell Viability | 35.4 µM | [1] | |
| CPI-455 | T-47D (Breast) | Cell Viability | 26.19 µM | [1] | |
| CPI-455 | EFM-19 (Breast) | Cell Viability | 16.13 µM | [1] |
Table 2: Synergistic Effects of Pan-KDM5 Inhibitors with Other Anti-Cancer Agents
| KDM5 Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| CPI-455 | Cisplatin | General Tumor Suppression | Synergistic | [1] |
| JIB-04 | Ionizing Radiation | Lung Cancer | Synergistic Tumor Growth Inhibition | [8] |
| KDM5-Inh1 | Trastuzumab/Lapatinib | HER2+ Breast Cancer | Synergistic | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the synergistic effects of this compound and chemotherapy.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent, both individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment with this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the combination treatment to the single agents.
Signaling Pathways and Visualization
KDM5A inhibition can impact multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance. Understanding these pathways is crucial for elucidating the mechanism of synergy with chemotherapy.
One key pathway involves the KDM5A-mediated regulation of the PI3K/AKT signaling cascade. In some cancers, KDM5A can upregulate ROCK1, which in turn activates the PI3K/AKT pathway, leading to decreased sensitivity to cisplatin.[12] Inhibition of KDM5A can, therefore, restore cisplatin sensitivity.
Caption: this compound and Chemotherapy Synergy Pathway.
Another important pathway involves the innate immune system. KDM5 inhibition has been shown to activate the cGAS-STING-TBK1-IRF3 signaling pathway, leading to an interferon response. This suggests a potential for combining this compound with immunotherapy.
Caption: KDM5A Inhibition and Immune Pathway Activation.
Experimental Workflow
A typical workflow for evaluating the combination of this compound and chemotherapy is as follows:
Caption: Experimental Workflow for Combination Studies.
Conclusion
The combination of this compound with conventional chemotherapy represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and information provided herein offer a framework for the preclinical evaluation of this therapeutic approach. Careful experimental design, including the use of appropriate controls and robust data analysis, will be critical in advancing our understanding of the synergistic potential of KDM5A inhibition in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Lung Cancer Cells with Kdm5A-IN-1 and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies such as the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) gefitinib remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Emerging evidence suggests that epigenetic regulators, such as the histone demethylase KDM5A, play a crucial role in the development of drug resistance. KDM5A is frequently overexpressed in lung cancer and its inhibition has been shown to re-sensitize resistant cells to EGFR inhibitors. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of the KDM5A inhibitor, Kdm5A-IN-1, in combination with gefitinib in lung cancer cell lines.
Mechanism of Action
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, blocking the adenosine triphosphate (ATP) binding site and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. KDM5A is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Inhibition of KDM5A leads to an increase in global H3K4 trimethylation (H3K4me3) and can alter the expression of genes involved in cell cycle regulation and apoptosis. The combination of this compound and gefitinib is hypothesized to synergistically inhibit lung cancer cell growth by simultaneously targeting distinct but complementary pathways.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data representing the expected outcomes of the described experiments.
Table 1: Cell Viability (IC50) of this compound and Gefitinib in NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) |
| A549 | This compound | 8.5 |
| Gefitinib | 15.2 | |
| PC-9 | This compound | 5.2 |
| Gefitinib | 0.05 | |
| H1975 | This compound | 6.8 |
| Gefitinib | 10.8 |
Table 2: Synergistic Effect of this compound and Gefitinib on Cell Viability (A549 Cells)
| This compound (µM) | Gefitinib (µM) | Cell Viability (%) | Combination Index (CI)* |
| 0 | 0 | 100 | - |
| 2.5 | 0 | 85 | - |
| 0 | 5 | 78 | - |
| 2.5 | 5 | 45 | < 1 (Synergism) |
| 5 | 0 | 68 | - |
| 0 | 10 | 62 | - |
| 5 | 10 | 25 | < 1 (Synergism) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Induction of Apoptosis by this compound and Gefitinib in A549 Cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | 5% |
| This compound (5 µM) | 15% |
| Gefitinib (10 µM) | 20% |
| This compound (5 µM) + Gefitinib (10 µM) | 55% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and gefitinib, alone and in combination.
Materials:
-
NSCLC cell lines (e.g., A549, PC-9, H1975)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Gefitinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and gefitinib in culture medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at twice the final concentration.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and gefitinib.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound and Gefitinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound, gefitinib, or their combination at the desired concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for examining the effect of this compound and gefitinib on protein expression levels.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound and Gefitinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM5A, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-H3K4me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound, gefitinib, or their combination for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: Signaling pathway of this compound and Gefitinib.
Caption: Experimental workflow for the cell viability assay.
Caption: Logical relationship of the combined drug action.
Application Notes and Protocols: KDM5A-IN-1 and Trastuzumab in HER2+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodology for investigating the combination of KDM5A-IN-1, a pan-inhibitor of the KDM5 family of histone demethylases, and trastuzumab for the treatment of HER2-positive (HER2+) breast cancer, including models of acquired resistance.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 receptor tyrosine kinase, leading to aggressive tumor growth.[1] Trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, is a cornerstone of therapy for this subtype.[1] However, a significant number of patients either present with de novo resistance or develop acquired resistance to trastuzumab, often driven by the hyperactivation of downstream signaling pathways such as the PI3K/AKT pathway.
Recent evidence points to the role of epigenetic regulators in the development of therapeutic resistance. The KDM5 family of histone demethylases, particularly KDM5A, are frequently overexpressed in breast cancer and have been implicated in promoting drug tolerance.[2] Inhibition of KDM5 enzymes has emerged as a promising strategy to overcome resistance to targeted therapies. Preclinical studies have demonstrated that pharmacological inhibition of KDM5 can re-sensitize HER2+ breast cancer cells to anti-HER2 agents. Specifically, the pan-KDM5 inhibitor, KDM5-inh1, has shown synergistic anti-proliferative effects when combined with trastuzumab in both sensitive and resistant HER2+ breast cancer cell lines.[1][3] this compound is another potent, orally bioavailable pan-KDM5 inhibitor with a similar activity profile.[1]
These notes provide key quantitative data from preclinical studies, detailed protocols for replicating pivotal experiments, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the synergistic anti-proliferative effects of combining the KDM5 inhibitor, KDM5-inh1, with trastuzumab in various HER2+ breast cancer cell lines.
Table 1: Synergistic Growth Inhibition of KDM5-inh1 and Trastuzumab in Trastuzumab-Sensitive HER2+ Breast Cancer Cell Lines
| Cell Line | Drug Combination | IC30 (μM) | IC50 (μM) | IC70 (μM) | Synergy Interpretation |
| BT-474 | KDM5-inh1 + Trastuzumab | Synergistic | Synergistic | Synergistic | Points below the 45° line in the interaction diagram indicate significant synergy. |
| SK-BR-3 | KDM5-inh1 + Trastuzumab | Synergistic | Synergistic | Synergistic | Points below the 45° line in the interaction diagram indicate significant synergy. |
Data extracted from synergy analysis plots in Paroni et al., Oncogene, 2019. The synergy was determined using the combination index method, where a value <1 indicates synergy. The interaction diagrams visually confirm this synergy.
Table 2: Effect of KDM5-inh1 and Trastuzumab Combination on Trastuzumab-Resistant HER2+ Breast Cancer Cell Lines
| Cell Line | Treatment | Duration (days) | % Growth Inhibition (Mean ± SD) |
| HCC-1569 | Trastuzumab (100 µg/mL) | 9 | ~10% |
| KDM5-inh1 (10 µM) | 9 | ~40% | |
| Combination | 9 | ~75% | |
| HCC-202 | Trastuzumab (100 µg/mL) | 9 | ~5% |
| KDM5-inh1 (10 µM) | 9 | ~35% | |
| Combination | 9 | ~60% |
Data represents the enhanced growth inhibition observed when combining KDM5-inh1 with trastuzumab in cell lines with natural resistance to trastuzumab, as reported by Paroni et al., Oncogene, 2019.
Signaling Pathways and Experimental Workflows
Signaling Pathway: KDM5A Inhibition Overcomes Trastuzumab Resistance
Experimental Workflow: Synergy Analysis
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Trastuzumab-sensitive: BT-474, SK-BR-3
-
Trastuzumab-resistant: HCC-1569, HCC-202 (natural resistance); BT-474-TrastR, SK-BR-3/TrastR (acquired resistance).
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency. For trastuzumab-resistant cell lines with acquired resistance, maintain a continuous low concentration of trastuzumab in the culture medium to retain the resistant phenotype.
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from the methodology used by Paroni et al. to assess the anti-proliferative effects of KDM5-inh1 and trastuzumab.
-
Materials:
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, stored at 4°C
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid in dH2O
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
-
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Add 100 µL of medium containing the drugs (this compound, trastuzumab, or the combination) at 2x the final concentration. For combination studies, a dose-matrix of varying concentrations of both drugs should be prepared.
-
Incubation: Incubate the plates for 72 to 144 hours at 37°C.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of HER2 Signaling Pathway
This protocol allows for the investigation of changes in key proteins of the HER2 signaling pathway following treatment with this compound and trastuzumab.
-
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-H3K4me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, trastuzumab, or the combination for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Histone H3).
-
Conclusion
The combination of a KDM5 inhibitor like this compound with trastuzumab represents a promising therapeutic strategy for HER2+ breast cancer, particularly in the context of trastuzumab resistance. The provided data and protocols offer a framework for further investigation into the efficacy and mechanisms of this combination therapy. The synergistic effects observed in preclinical models warrant further exploration in more advanced in vivo models and ultimately, in clinical settings.
References
Application Note: Western Blot Protocol for H3K4me3 Detection Following Kdm5A-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a histone demethylase that plays a critical role in epigenetic regulation.[1][2] Its primary function is to remove trimethyl and dimethyl marks from lysine 4 on histone H3 (H3K4me3/2), a modification generally associated with active gene transcription.[3][4][5] By demethylating H3K4, KDM5A acts as a transcriptional repressor.[5][6] Overexpression of KDM5A is implicated in various cancers, where it promotes cell proliferation, drug resistance, and metastasis by silencing tumor suppressor genes.[5][7][8]
Kdm5A-IN-1 is a potent pan-inhibitor of the KDM5 family of enzymes.[9] By blocking the catalytic activity of KDM5A, this small molecule prevents the demethylation of H3K4, leading to an accumulation of H3K4me3 levels.[7][10] This restoration of the active chromatin mark can reactivate the expression of silenced genes, making KDM5A inhibitors a promising therapeutic strategy in oncology.[5] This document provides a detailed protocol for treating cells with this compound and subsequently measuring the change in global H3K4me3 levels using Western blot analysis.
Signaling Pathway and Inhibitor Action
Caption: KDM5A pathway and inhibition by this compound.
This compound Inhibitor Profile
The following table summarizes the inhibitory activity of this compound. Researchers should use this data to determine the appropriate concentration range for their specific cell line and experimental goals.
| Target | Measurement | Value | Cell Line | Notes |
| KDM5A | IC50 | 45 nM | - | Potent direct inhibition of the enzyme.[9] |
| KDM5B | IC50 | 56 nM | - | Also shows high potency against KDM5B.[9] |
| KDM5C | IC50 | 55 nM | - | Also shows high potency against KDM5C.[9] |
| H3K4me3 | EC50 | 960 nM | PC9 | Effective concentration to increase H3K4me3 levels in cells.[9] |
Experimental Protocol
This protocol outlines the procedure for treating cultured cells with this compound, extracting histones, and performing a Western blot to detect changes in H3K4me3 levels.
Experimental Workflow Overview
Caption: Western blot workflow for H3K4me3 analysis.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration for your cell line.
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO). Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS. Detach adherent cells using a cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells, and discard the supernatant. Proceed immediately to histone extraction.
II. Histone Extraction (Acid Extraction Method)
While whole-cell lysates can be used, acid extraction provides a cleaner histone-enriched fraction, which is highly recommended for detecting histone modifications.[11][12]
-
Lysis: Resuspend the cell pellet in ice-cold Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail).
-
Incubation & Centrifugation: Incubate on ice for 10 minutes with gentle vortexing. Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight at 4°C with rotation.
-
Pellet Debris: Centrifuge at 6,500 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Protein Precipitation: Carefully transfer the supernatant (containing histones) to a new tube. Add trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for at least 1 hour to precipitate the histones.
-
Wash: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the histone pellet twice with ice-cold acetone. Air-dry the pellet for 10-20 minutes.
-
Resuspension: Resuspend the histone pellet in ddH₂O.
III. SDS-PAGE
Due to the low molecular weight of histones (~17 kDa), specific gel and transfer conditions are required for optimal results.[13]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Sample Preparation: Mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
IV. Protein Transfer
-
Membrane Selection: Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size to ensure efficient capture of the small histone proteins.[13]
-
Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. A common condition for wet transfer is 30-40V overnight at 4°C or 70-100V for 1.5-2 hours.
-
Verify Transfer: After transfer, stain the membrane with Ponceau S to confirm successful and even protein transfer.
V. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST. It is crucial to probe separate blots for the modification and the total histone control, as their molecular weights are nearly identical.[12]
-
Anti-H3K4me3 antibody: Dilute as recommended by the manufacturer (typically 1:1000 - 1:3000).[14]
-
Anti-Total Histone H3 antibody: Use as a loading control to normalize the H3K4me3 signal. Dilute as per the manufacturer's datasheet.
-
Incubate overnight at 4°C or for 1.5-2 hours at room temperature with gentle agitation.[13]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[15]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
VI. Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using software such as ImageJ.[16] To determine the relative change in H3K4me3, normalize the intensity of the H3K4me3 band to the intensity of the corresponding Total Histone H3 band for each sample. Compare the normalized values of the this compound treated samples to the vehicle control.
References
- 1. KDM5A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 5. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular mechanisms of KDM5A in cellular functions: Facets during development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone demethylase KDM5A promotes tumorigenesis of osteosarcoma tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Histone Modification [labome.com]
- 12. reddit.com [reddit.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 15. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 16. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis Following Kdm5A-IN-1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It plays a crucial role in transcriptional regulation by removing methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3).[1][2] The H3K4me3 mark is strongly associated with active gene promoters. By removing this mark, KDM5A generally acts as a transcriptional repressor.[1] Dysregulation and overexpression of KDM5A have been implicated in the progression and drug resistance of various cancers, including breast, lung, and prostate cancer, making it an attractive therapeutic target.[1][2][3]
KDM5A-IN-1 is a potent, pan-inhibitor of the KDM5 family of enzymes, with IC50 values of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively.[4] Inhibition of KDM5A's demethylase activity is expected to lead to an increase in global H3K4me3 levels, thereby reactivating the expression of improperly silenced genes, such as tumor suppressors.[1]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method for genome-wide profiling of protein-DNA interactions, including the localization of histone modifications.[5][6] This application note provides a detailed protocol for performing ChIP-seq analysis to investigate the genome-wide changes in H3K4me3 marks following the inhibition of KDM5A by this compound.
KDM5A Signaling and Mechanism of Inhibition
KDM5A is a key epigenetic regulator that modulates gene expression through its histone demethylase activity. The canonical pathway involves the removal of methyl groups from H3K4me3, a hallmark of transcriptionally active promoters. This demethylation leads to a more condensed chromatin state and transcriptional repression of target genes. This compound acts by binding to the active site of the KDM5A enzyme, preventing it from demethylating H3K4me3.[1] This leads to an accumulation of H3K4me3 at target gene promoters, resulting in a more open chromatin structure and a subsequent increase in gene expression.
Caption: KDM5A signaling pathway and inhibition by this compound.
Experimental and Bioinformatic Workflow
The overall workflow for a ChIP-seq experiment involves several stages, from cell culture and treatment to bioinformatic analysis and interpretation of the results. A well-designed workflow is critical for obtaining high-quality, reproducible data.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ChIP sequencing - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
KDM5A-IN-1 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with KDM5A-IN-1. The following information is designed to address common problems and provide clear protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding this compound to my cell culture media. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors. This compound is a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution, typically in DMSO, is diluted into the aqueous environment of the culture media, the inhibitor can crash out of solution. This is often due to the final DMSO concentration being too low to maintain solubility.[1] Other contributing factors can include the temperature of the media, the presence of salts, and the specific composition of your media.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4] It is advisable to use a freshly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines.[4] As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5][6] Some robust cell lines may tolerate up to 1%.[4] However, for sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][7] It is always best practice to perform a vehicle control experiment to assess the effect of the highest intended DMSO concentration on your specific cell line.[8]
Q4: How should I store my this compound, both as a powder and in solution?
A4: Proper storage is critical to maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data from MedChemExpress.[3][4]
To avoid repeated freeze-thaw cycles of the stock solution, it is recommended to prepare aliquots.[3]
Q5: What are the consequences of this compound precipitation in my experiment?
A5: The precipitation of this compound in your experiment can lead to several undesirable outcomes. Firstly, the actual concentration of the inhibitor in solution will be lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[9][10] Secondly, the presence of particulate matter can interfere with certain assay readouts, particularly those that are image-based. Finally, the precipitate itself could have unintended cytotoxic effects on your cells.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock to cell culture media.
Root Cause: The inhibitor is rapidly coming out of solution due to a sharp decrease in solvent polarity when the DMSO stock is added to the aqueous media.
Solution Workflow:
Caption: Workflow for addressing immediate precipitation of this compound.
Issue: Media becomes cloudy over time after adding this compound.
Root Cause: The inhibitor may be slowly precipitating out of solution due to instability at 37°C in the complex environment of the cell culture media over an extended incubation period.
Solution Workflow:
Caption: Workflow for addressing delayed precipitation of this compound.
Experimental Protocols
Protocol for Preparing this compound Stock Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.[3][4]
-
Protocol for Diluting this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture media
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture media to achieve the final desired concentrations.
-
Crucial Step: When adding the inhibitor (or its dilutions) to the final volume of media for treating cells, add it dropwise while gently swirling the media to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.[1]
-
Ensure the final concentration of DMSO in the media does not exceed the tolerance level of your cell line (typically ≤ 0.5%).[5][6]
-
Include a vehicle control in your experiment with the same final concentration of DMSO as your highest treatment concentration.[8]
-
Quantitative Data Summary
Solubility of this compound in Different Solvent Systems
| Solvent System | Achievable Concentration | Notes |
| DMSO | ≥ 30 mg/mL (92.48 mM) | For preparing concentrated stock solutions. Use of newly opened DMSO is recommended.[4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (7.71 mM) | Formulation for in vivo use.[11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.41 mM) | Formulation for in vivo use.[11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.41 mM) | Formulation for in vivo use.[11] |
Data compiled from MedChemExpress.[4][11]
Signaling Pathway and Experimental Workflow Diagrams
KDM5A Signaling Pathways
KDM5A is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[12] By removing this mark, KDM5A generally acts as a transcriptional repressor. KDM5A has been shown to be involved in several signaling pathways, including the Wnt/β-catenin and p53 pathways.[13][14]
Caption: this compound inhibits KDM5A, leading to derepression of target genes.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: A typical workflow for using this compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KDM5A Regulates a Translational Program that Controls p53 Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KDM5A-IN-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KDM5A-IN-1 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, including KDM5A, KDM5B, and KDM5C.[1] These enzymes are responsible for removing trimethylation from histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[2] By inhibiting KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels, thereby altering gene expression and impacting various cellular processes, including the repression of tumor suppressor genes.[2]
Q2: What is a recommended starting dose for an in vivo efficacy study with this compound?
A2: While a specific therapeutic dose for this compound has not been definitively established in the public domain, a pharmacokinetic study in mice used a single oral dose of 5 mg/kg.[1] For efficacy studies, a higher dose may be required. Studies with other pan-KDM5 inhibitors in mouse xenograft models have used oral doses of 50 mg/kg daily.[3] Therefore, a pilot dose-finding study is highly recommended, starting with a conservative dose and escalating to a maximum tolerated dose. A suggested starting range for efficacy studies could be between 10-50 mg/kg, administered orally once or twice daily.
Q3: How should this compound be formulated for oral gavage in mice?
A3: A commonly used vehicle for formulating this compound for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this formulation fresh daily and to ensure the compound is fully dissolved to prevent precipitation.[1] Sonication may be used to aid dissolution.
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: A study in female CD-1 mice with a 5 mg/kg oral dose of this compound showed moderate clearance (28 mL/min/kg), good oral bioavailability (F% 34), and low plasma protein binding (40%). The half-life (t1/2) was 0.4 hours.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in formulation | - Incorrect solvent ratios.- Low temperature of the vehicle.- Compound not fully dissolved initially. | - Strictly adhere to the recommended formulation protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).- Gently warm the vehicle before adding the compound.- Ensure the compound is fully dissolved in DMSO before adding other components.- Use sonication to aid dissolution.[1]- Prepare the formulation fresh before each use.[1] |
| Animal distress or toxicity after dosing | - The dose is too high.- Vehicle toxicity, particularly with repeated dosing of DMSO. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Reduce the percentage of DMSO in the vehicle if possible, or consider alternative formulations for long-term studies.[4][5] For sensitive mouse strains, the DMSO concentration may need to be lowered.[6]- Closely monitor animals for signs of toxicity (weight loss, lethargy, etc.). |
| Lack of efficacy in the in vivo model | - Insufficient dose or dosing frequency.- Poor absorption or rapid metabolism of the compound.- The tumor model is not dependent on KDM5A activity. | - Increase the dose and/or dosing frequency based on MTD studies.- Confirm target engagement by measuring global H3K4me3 levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) via western blot or ELISA.- Ensure the chosen cancer cell line has demonstrated sensitivity to KDM5A inhibition in vitro. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing technique (oral gavage).- Variation in tumor size at the start of treatment. | - Standardize the formulation preparation procedure and ensure complete dissolution of the compound.- Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery.- Randomize animals into treatment groups based on tumor volume to ensure an even distribution. |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| KDM5A | 45 |
| KDM5B | 56 |
| KDM5C | 55 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data from MedchemExpress.[1]
Table 2: In Vivo Data for this compound and Other Pan-KDM5 Inhibitors in Mice
| Compound | Dose | Route of Administration | Study Type | Key Findings | Reference |
| This compound | 5 mg/kg | Oral | Pharmacokinetic | Moderate clearance, good bioavailability | [1] |
| KDM5-inh1 | 50 mg/kg (daily) | Oral | Efficacy (Xenograft) | Tumor growth inhibition | [3] |
| CPI-455 | 50-70 mg/kg (daily) | Intraperitoneal | Efficacy | Varied depending on the study | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Calculate the total volume of formulation needed for the experimental cohort, including a small excess to account for any loss during preparation and administration.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 10% of the final volume of DMSO to the tube and vortex until the powder is completely dissolved.
-
In a separate sterile tube, combine 40% of the final volume of PEG300 and 5% of the final volume of Tween-80. Mix thoroughly.
-
Add the DMSO-KDM5A-IN-1 solution to the PEG300/Tween-80 mixture and vortex to combine.
-
Add 45% of the final volume of sterile saline to the mixture and vortex until a clear, homogenous solution is formed.
-
If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.
-
This formulation should be prepared fresh daily and stored at room temperature, protected from light, until use.
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
-
Subcutaneously implant cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation and the vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) daily.
-
Administer the designated treatment (e.g., this compound at a specified mg/kg dose or vehicle) to the mice via oral gavage at the determined frequency (e.g., once or twice daily).
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for H3K4me3 levels) and histological examination.
Visualizations
Caption: this compound inhibits KDM5A, leading to increased H3K4me3 and tumor suppressor gene expression.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
References
interpreting off-target effects of Kdm5A-IN-1
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the effects of Kdm5A-IN-1 in their experiments. The following resources include troubleshooting guides in a question-and-answer format, key quantitative data, detailed experimental protocols, and visualizations to clarify complex biological pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound, with a focus on distinguishing on-target from potential off-target effects.
Q1: My cells show a phenotype that is not consistent with KDM5A inhibition. How can I determine if this is an off-target effect?
A1: Unexpected phenotypes can arise from off-target effects or context-dependent functions of KDM5A. To dissect this, consider the following steps:
-
Orthogonal Approaches: Use a structurally different KDM5 inhibitor or employ genetic knockdown (siRNA/shRNA) of KDM5A to see if the phenotype is recapitulated. If the phenotype persists with genetic knockdown, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the IC50 of this compound for KDM5A. Off-target effects may only appear at higher concentrations.
-
Cellular Target Engagement: Confirm that this compound is engaging KDM5A in your cellular system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay can be employed.
-
Rescue Experiment: If possible, overexpress a resistant mutant of KDM5A in your cells. If the phenotype is rescued, it is likely an on-target effect.
Q2: I am seeing changes in the phosphorylation status of proteins in the AKT or MAPK/ERK signaling pathways. Is this a known off-target effect of this compound?
A2: While a broad kinase screen for this compound is not publicly available, the KDM5 family is known to be functionally linked to these pathways.
-
KDM5A and AKT: In some cancers, inactivation of KDM5A has been shown to downregulate ROCK1, which in turn can affect the PTEN/AKT signaling pathway[1]. Therefore, observed changes in AKT signaling could be a downstream consequence of KDM5A inhibition rather than a direct off-target effect.
-
KDM5A and MAPK/ERK: In certain contexts, KRAS-driven MEK/ERK signaling can lead to the degradation of KDM5A[2]. Therefore, crosstalk exists between these pathways.
To investigate further, you can assess the effect of this compound on AKT or ERK phosphorylation at different time points and concentrations. A very rapid change in phosphorylation might suggest a direct off-target kinase inhibition, whereas a delayed effect is more consistent with a downstream transcriptional consequence of KDM5A inhibition.
Q3: My Chromatin Immunoprecipitation (ChIP) experiment shows an increase in H3K4me3 at my gene of interest, but I don't see a corresponding change in gene expression. Why might this be?
A3: The relationship between H3K4me3 levels and gene expression is complex. Here are a few possibilities:
-
Transcriptional Regulation is Multifactorial: An increase in H3K4me3 is permissive for transcription but not always sufficient to drive it. Other factors, such as the binding of specific transcription factors or the presence of repressive histone marks, also play a crucial role.
-
KDM5A's Non-Canonical Roles: KDM5A has functions independent of its demethylase activity, including roles in protein complexes that can influence transcription[3].
-
Time Lag: There might be a delay between the change in histone methylation and the resulting change in steady-state mRNA levels. Consider performing a time-course experiment.
-
Cellular Context: The effect of KDM5A inhibition on gene expression can be highly dependent on the cellular background and the specific gene locus.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound against its primary targets and its selectivity against other histone demethylases.
| Target | IC50 (nM) | Reference |
| KDM5A | 45 | [4][5][6][7][8] |
| KDM5B | 56 | [4][5][6][7][8] |
| KDM5C | 55 | [4][5][6][7][8] |
| KDM1A, 2B, 3B, 4C, 6A, 7B | Significantly less potent | [4][7] |
Note: A broad kinase panel screening for this compound is not publicly available. However, a similar pan-KDM5 inhibitor, KDOAM-25, was reported to have no off-target activity on a panel of 55 receptors and enzymes.[1][9]
Signaling Pathways and Experimental Workflows
KDM5A and its Interplay with Signaling Pathways
The following diagram illustrates the known functional relationships between KDM5A and the AKT and MAPK/ERK signaling pathways. Inhibition of KDM5A may have downstream effects on these pathways.
Experimental Workflow: Distinguishing On-Target vs. Off-Target Effects
This workflow provides a logical sequence of experiments to determine if an observed cellular phenotype is a direct result of KDM5A inhibition.
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol is a generalized procedure for assessing changes in H3K4me3 marks upon treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound or vehicle control for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 profiles between this compound and vehicle-treated samples.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified period.
-
Cell Harvest: Harvest the cells and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of KDM5A using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble KDM5A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.
-
Cell Transfection: Co-transfect cells with a plasmid encoding KDM5A fused to NanoLuc® luciferase and a control plasmid.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add a fluorescent tracer that binds to KDM5A and serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals.
-
Data Analysis: Calculate the BRET ratio (fluorescence/bioluminescence). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target by the compound.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potent, selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Kdm5A-IN-1 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Kdm5A-IN-1 in primary cells. Given the limited availability of data on this compound in primary cells, this guide synthesizes information from studies on cancer cell lines and general best practices for using small molecule inhibitors in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, and KDM5C).[1] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4me3/me2), a mark associated with active gene transcription.[2][3] By inhibiting KDM5 enzymes, this compound leads to an increase in global H3K4me3 levels, which can induce cell cycle arrest, and senescence.[4]
Q2: Why am I observing high cytotoxicity in my primary cells even at low concentrations of this compound?
Primary cells are generally more sensitive to chemical treatments than immortalized cancer cell lines. High cytotoxicity at low concentrations could be due to several factors:
-
Inherent Sensitivity: The specific primary cell type you are using may be particularly sensitive to the inhibition of KDM5 enzymes or have off-target vulnerabilities.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that contribute to cytotoxicity.[5][6]
-
Experimental Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or prolonged exposure to the inhibitor, can exacerbate cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells at certain concentrations. It is crucial to use the lowest possible concentration of DMSO and include a vehicle-only control.
Q3: What are the known downstream signaling pathways affected by KDM5A inhibition?
KDM5A has been shown to be involved in the regulation of several key signaling pathways, including:
-
Wnt/β-catenin Signaling: KDM5A can repress the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.[4][7]
-
PI3K/AKT Signaling: KDM5A can influence the PI3K/AKT pathway, a critical regulator of cell survival and growth.[8]
-
Cell Cycle Regulation: KDM5A interacts with key cell cycle regulators like p27 and Cyclin D1.[7]
-
ETS1-mediated Transcription: KDM5A can enhance the expression of the transcription factor ETS1.[8]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: High Levels of Cell Death Observed Shortly After Treatment
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a very low concentration (e.g., nanomolar range) and titrate up. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Always include a vehicle-only control to assess the effect of the solvent on your cells. |
| Rapid Onset of Off-Target Toxicity | Reduce the initial treatment duration. For example, instead of a 24-hour treatment, try a shorter exposure time (e.g., 4, 8, or 12 hours) followed by a wash-out and incubation in fresh medium. |
| Poor Cell Health Prior to Treatment | Ensure your primary cells are healthy and in the logarithmic growth phase before adding this compound. Avoid using cells that are overly confluent or have been in culture for an extended period. |
Issue 2: Gradual Increase in Cell Death Over Time
| Possible Cause | Recommended Solution |
| Cumulative Cytotoxicity | Consider a pulsed treatment approach. Expose cells to this compound for a defined period, then replace the medium with fresh, inhibitor-free medium. This can allow cells to recover while still achieving the desired biological effect. |
| Metabolite Toxicity | The metabolic byproducts of this compound or the cellular response to its presence may be toxic. Change the culture medium more frequently (e.g., every 24 hours) to remove waste products and replenish nutrients. |
| Induction of Apoptosis or Senescence | KDM5A inhibition is known to induce cell cycle arrest and senescence. Assess markers of apoptosis (e.g., cleaved caspase-3) or senescence (e.g., β-galactosidase staining) to determine if these are the intended or unintended causes of cell loss. |
Quantitative Data Summary
The following tables summarize the available quantitative data for KDM5 inhibitors. Note: This data is primarily from studies using cancer cell lines and should be used as a reference for designing experiments in primary cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line |
| KDM5A | 45 | Biochemical Assay |
| KDM5B | 56 | Biochemical Assay |
| KDM5C | 55 | Biochemical Assay |
| PC9 H3K4Me3 | 960 (EC50) | PC9 (Lung Cancer) |
| Data sourced from MedchemExpress.[1] |
Table 2: Cytotoxicity of a KDM5A Inhibitor (Compound 1) in Breast Cancer and Normal Cell Lines
| Cell Line | Description | IC50 (µM) |
| MDA-MB-231 | KDM5A-overexpressing Breast Cancer | ~5 |
| MDA-MB-468 | KDM5A-overexpressing Breast Cancer | ~7.5 |
| MCF-7 | KDM5A-overexpressing Breast Cancer | ~10 |
| MCF-10A | Low KDM5A-expressing Breast Cancer | > 20 |
| LO2 | Normal Liver Cell Line | > 20 |
| Data is estimated from graphical representations in the cited literature and should be considered approximate.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cells (Dose-Response Assay)
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in your cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control (medium with the same concentration of DMSO) and an "untreated" control (medium only).
-
Incubation: Incubate the cells for your desired time point (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability of treated cells to the vehicle-only control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value. The optimal working concentration should be well below the IC50 and should be the lowest concentration that gives the desired biological effect with minimal cytotoxicity.
Protocol 2: Assessing Off-Target Effects Using a Rescue Experiment
This protocol can help determine if the observed cytotoxicity is due to the on-target inhibition of KDM5A or off-target effects.
-
Gene Knockdown: Use siRNA or shRNA to specifically knock down the expression of KDM5A in your primary cells. Include a non-targeting control.
-
Inhibitor Treatment: Treat both the KDM5A-knockdown cells and the control cells with a range of concentrations of this compound as determined in Protocol 1.
-
Cytotoxicity Assessment: After the desired incubation period, measure cell viability.
-
Analysis: If this compound-induced cytotoxicity is significantly reduced in the KDM5A-knockdown cells compared to the control cells, it suggests the toxicity is primarily an on-target effect. If cytotoxicity is similar in both groups, it may indicate significant off-target effects.
Visualizations
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 8. Lysine demethylase 5A promotes prostate adenocarcinoma progression by suppressing microRNA-330-3p expression and activating the COPB2/PI3K/AKT axis in an ETS1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Kdm5A-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Kdm5A-IN-1, particularly concerning its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: this compound has been reported to have moderate oral bioavailability in mice. In female CD-1 mice, a 5 mg/kg oral administration resulted in an oral bioavailability (F%) of 34%.[1][2]
Q2: What are the known pharmacokinetic parameters of this compound in mice?
A2: Following a 5 mg/kg oral dose in female CD-1 mice, this compound exhibited moderate clearance (28 mL/min/kg) and a short half-life of 0.4 hours.[1][2] It also showed remarkably low plasma protein binding in mice at 40%.[1][3]
Q3: What are the general challenges that can limit the oral bioavailability of small molecule inhibitors like this compound?
A3: Common challenges include poor aqueous solubility, low dissolution rate, low intestinal permeability, and significant first-pass metabolism. For poorly soluble drugs, achieving adequate concentrations in the gastrointestinal tract for absorption is a primary hurdle.[4][5]
Q4: Are there any suggested formulations for in vivo oral dosing of this compound?
A4: Yes, several vehicle formulations have been suggested to achieve a clear solution for oral administration. These include combinations of DMSO, PEG300, Tween-80, and saline, as well as formulations with SBE-β-CD or corn oil.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Lower than expected in vivo efficacy after oral administration.
| Potential Cause | Troubleshooting/Recommended Action |
| Poor Aqueous Solubility | The compound may be precipitating in the gastrointestinal tract, leading to low absorption. |
| * Strategy 1: Formulation Optimization. Utilize solubility-enhancing excipients. Consider formulating this compound as a solid dispersion or a lipid-based formulation.[4][6][7] | |
| * Strategy 2: Particle Size Reduction. Decreasing the particle size increases the surface area for dissolution. Techniques like micronization or nanomilling can be explored.[8][9] | |
| Low Permeability | The compound may not be efficiently transported across the intestinal epithelium. |
| * Strategy 1: Permeability Assays. Conduct in vitro permeability studies, such as a Caco-2 assay, to determine the apparent permeability (Papp) of this compound. | |
| * Strategy 2: Use of Permeation Enhancers. If permeability is confirmed to be low, consider the inclusion of safe and approved permeation enhancers in the formulation, though this requires careful toxicological assessment.[10] | |
| High First-Pass Metabolism | The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. |
| * Strategy 1: In Vitro Metabolic Stability. Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the relevant species. | |
| * Strategy 2: Co-administration with Metabolic Inhibitors. In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) can help identify the involvement of first-pass metabolism. This is an investigative tool and not a clinical strategy.[10] |
Issue 2: High variability in plasma concentrations between experimental subjects.
| Potential Cause | Troubleshooting/Recommended Action |
| Inconsistent Formulation | The drug may not be uniformly dispersed or dissolved in the dosing vehicle. |
| * Action: Ensure a robust and reproducible formulation procedure. For suspensions, ensure uniform particle size and use of appropriate suspending agents. For solutions, confirm complete dissolution and stability in the vehicle. Sonication and heating can aid dissolution, but stability must be confirmed.[1] | |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. |
| * Action: Standardize feeding conditions for your in vivo studies. Typically, animals are fasted overnight before oral dosing to reduce variability. | |
| pH-Dependent Solubility | The solubility of this compound may vary significantly with the pH of the gastrointestinal tract. |
| * Action: Determine the pH-solubility profile of this compound. If solubility is low at intestinal pH, consider formulations that maintain the drug in a solubilized state, such as amorphous solid dispersions or lipid-based systems.[5][8] |
Quantitative Data Summary
The following tables provide a summary of available pharmacokinetic and formulation data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Strain | Dose | Route | Reference |
| Oral Bioavailability (F%) | 34 | Female CD-1 Mice | 5 mg/kg | Oral | [1][2] |
| Clearance (CL) | 28 mL/min/kg | Female CD-1 Mice | 5 mg/kg | Oral | [1][2] |
| Half-life (t½) | 0.4 hours | Female CD-1 Mice | 5 mg/kg | Oral | [1][2] |
| Plasma Protein Binding | 40% | Mice | N/A | N/A | [1][3] |
Table 2: Example In Vivo Formulations for this compound
| Formulation Components | Achieved Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Clear solution | [1] |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
-
Objective: To determine the equilibrium solubility of this compound in aqueous media.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, purified water, shaker incubator, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) and purified water in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
The resulting concentration is the equilibrium solubility.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an ASD of this compound to potentially improve its dissolution rate and solubility.
-
Materials: this compound, a suitable polymer (e.g., PVP, HPMC-AS), a common solvent (e.g., methanol, dichloromethane), rotary evaporator.[6]
-
Procedure:
-
Dissolve both this compound and the chosen polymer in the common solvent in a specific ratio (e.g., 1:1, 1:3 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid film under vacuum to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the resulting solid for its amorphous nature (using techniques like XRD or DSC) and perform dissolution testing.
-
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Pathway from oral administration to systemic circulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. drughunter.com [drughunter.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with Kdm5A-IN-1 degradation in solution
Welcome to the technical support center for Kdm5A-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability and degradation of the inhibitor in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable pan-inhibitor of the KDM5 family of histone lysine demethylases.[1] It exerts its effect by binding to the active site of KDM5 enzymes, preventing the demethylation of histone H3 at lysine 4 (H3K4me3). This inhibition leads to an increase in global H3K4me3 levels, which is a key epigenetic mark associated with active gene transcription. By modulating the epigenetic landscape, this compound can influence the expression of various genes, including tumor suppressor genes.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity and activity of this compound, proper storage and handling are crucial.
-
Solid Form: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.
Q4: What are the known IC50 values for this compound against KDM5 enzymes?
This compound exhibits potent inhibition across the KDM5 family with the following half-maximal inhibitory concentrations (IC50):
-
KDM5A: 45 nM
-
KDM5B: 56 nM
-
KDM5C: 55 nM[1]
Troubleshooting Guide: Dealing with this compound Degradation
Inconsistent or weaker-than-expected experimental results can often be attributed to the degradation of small molecule inhibitors. This guide provides a structured approach to troubleshoot potential degradation issues with this compound.
Issue 1: Loss of Inhibitor Activity Over Time
Possible Cause: Degradation of this compound in your working solution.
Troubleshooting Steps:
-
Solution Preparation:
-
Fresh is Best: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solution. Water content in DMSO can promote hydrolysis.
-
-
Storage of Working Solutions:
-
If short-term storage of a working solution is unavoidable, keep it at 4°C and use it within the same day. For longer-term storage, it is always recommended to use frozen stock aliquots.
-
-
Experimental Conditions:
-
pH: The stability of compounds containing pyrazole and carboxamide moieties can be pH-dependent. If your experimental buffer is acidic or basic, consider performing a pilot experiment to assess the stability of this compound under those conditions.
-
Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. Minimize the time your compound is exposed to higher temperatures.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Inconsistent handling of the inhibitor or variability in experimental setup.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the protocol for preparing and using this compound is standardized across all experiments and users. This includes solvent type, final concentration, and incubation times.
-
Avoid Freeze-Thaw Cycles: As recommended, aliquot your stock solution to minimize freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to degradation.
-
Light Exposure: Protect your stock and working solutions from direct light, as some small molecules can be susceptible to photodegradation. While specific data for this compound is not available, this is a good general practice.
Potential Degradation Pathways
Understanding the chemical structure of this compound can help anticipate potential degradation mechanisms.
-
Hydrolysis of the Carboxamide Bond: The carboxamide functional group in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would cleave the molecule and render it inactive.
-
Oxidation of the Pyrazole Ring: The pyrazole ring, while generally stable, can be susceptible to oxidation, particularly in the presence of reactive oxygen species in cell culture media or certain buffer components.
Quantitative Data Summary
While specific quantitative stability data for this compound under various conditions is limited in the public domain, the following table summarizes its key inhibitory concentrations.
| Target | IC50 (nM) |
| KDM5A | 45 |
| KDM5B | 56 |
| KDM5C | 55 |
Experimental Protocols
Protocol 1: General In Vitro KDM5A Inhibition Assay (AlphaLISA)
This protocol is a general guideline for an in vitro KDM5A inhibition assay using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. Specific details may vary based on the commercial kit used.
Materials:
-
Recombinant KDM5A enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA Acceptor beads (conjugated to an antibody recognizing the demethylated product)
-
Streptavidin-coated Donor beads
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
384-well white microplate
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant KDM5A enzyme to each well.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the biotinylated H3K4me3 peptide substrate to initiate the demethylation reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Add the AlphaLISA Acceptor beads and incubate in the dark (e.g., 60 minutes) at room temperature.
-
Add the Streptavidin-coated Donor beads and incubate in the dark (e.g., 30 minutes) at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of demethylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
KDM5A Signaling Pathways
Troubleshooting Workflow for this compound Degradation
References
Technical Support Center: Kdm5A-IN-1 Stability Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kdm5A-IN-1. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution during my experiment. How can I improve its solubility?
A1: this compound has limited aqueous solubility. To improve solubility, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of at least 2.75 mg/mL.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q2: I am seeing rapid loss of my this compound activity in my in vitro assay. What could be the cause?
A2: Rapid loss of activity could be due to several factors:
-
Instability in aqueous buffer: this compound may not be stable in certain aqueous buffers for extended periods. It is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Adsorption to plasticware: Small molecules can adsorb to the surface of plastic tubes and plates. Using low-retention plasticware or including a carrier protein like bovine serum albumin (BSA) in your buffer can help mitigate this.
-
Enzymatic degradation: If you are using a biological matrix (e.g., cell lysate, plasma), endogenous enzymes could be degrading the compound. Ensure appropriate protease and phosphatase inhibitors are included in your buffers.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[2] Studies on other small molecules in DMSO have shown that while many are stable at room temperature for short periods, the probability of degradation increases over time.[2][3] For optimal stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform a simple solution stability study. Incubate this compound in your experimental buffer at the intended temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the concentration of the remaining compound by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare serial dilutions of the DMSO stock in full culture medium just before adding to the cells. Visually inspect for any precipitation under a microscope. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of the inhibitor. Use calibrated pipettes and low-retention tips. |
| Cell Health Variability | Monitor cell viability and confluence to ensure consistency between experiments. Passage cells a similar number of times before treatment. |
| DMSO Concentration Effects | Maintain a consistent and low final DMSO concentration across all treatment groups, including the vehicle control. |
Issue 2: Poor in vivo efficacy despite good in vitro potency.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | This compound has moderate oral bioavailability (F% = 34) in mice.[2] Consider alternative routes of administration or formulation optimization. |
| Rapid Metabolism | The compound has a short half-life in mice (t1/2 = 0.4 hours).[2] A more frequent dosing schedule may be required. |
| High Plasma Protein Binding | While reported to be low in mice (40%), high plasma protein binding can limit the free fraction of the drug available to act on the target.[2] |
| Instability in Plasma | Assess the stability of this compound in the plasma of the species being used for the in vivo study (see Protocol 2). |
Experimental Protocols
Protocol 1: Solution Stability of this compound in DMSO
Objective: To assess the stability of this compound in DMSO under different storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition.
-
Store the aliquots at room temperature (20-25°C), 4°C, -20°C, and -80°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a validated UPLC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Data Presentation:
| Storage Temperature | Time Point | % this compound Remaining (Mean ± SD) |
| Room Temperature | 1 week | |
| 4 weeks | ||
| 12 weeks | ||
| 4°C | 1 week | |
| 4 weeks | ||
| 12 weeks | ||
| -20°C | 4 weeks | |
| 12 weeks | ||
| 24 weeks | ||
| -80°C | 4 weeks | |
| 12 weeks | ||
| 24 weeks |
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma from different species.
Methodology:
-
Prepare a 1 µM working solution of this compound in plasma (human, rat, mouse).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[1][4]
-
Immediately stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.[1]
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of this compound using a validated UPLC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point and determine the half-life (t1/2).
Data Presentation:
| Species | Half-life (t1/2, min) | % Remaining at 120 min |
| Human | ||
| Rat | ||
| Mouse |
Protocol 3: In Vitro Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), this compound (1 µM), and phosphate buffer (pH 7.4).[6]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction.[7]
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant for the concentration of this compound using a validated UPLC-MS/MS method.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Data Presentation:
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | ||
| Rat | ||
| Mouse |
Signaling Pathway Diagrams
Caption: KDM5A's role in the Wnt/β-catenin signaling pathway.
Caption: KDM5A's regulation of the p53 signaling pathway.
Caption: General workflow for assessing this compound stability.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
addressing variability in Kdm5A-IN-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kdm5A-IN-1, a potent, orally bioavailable pan-inhibitor of the KDM5 family of histone lysine demethylases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the entire KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly H3K4me2 and H3K4me3. These histone marks are generally associated with active gene transcription.[4] By inhibiting the KDM5 enzymes, this compound prevents the demethylation of H3K4, leading to an increase in global H3K4me3 levels and subsequent changes in gene expression.[5] This can result in the re-expression of silenced tumor suppressor genes, leading to anti-proliferative effects in cancer cells.[6]
Q2: What are the reported IC50 and EC50 values for this compound?
The in vitro half-maximal inhibitory concentration (IC50) and cellular half-maximal effective concentration (EC50) for this compound can vary depending on the experimental conditions. Reported values are summarized in the table below.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 45 nM | KDM5A | [1][2] |
| IC50 | 56 nM | KDM5B | [1][2] |
| IC50 | 55 nM | KDM5C | [1][2] |
| EC50 | 960 nM | PC9 (H3K4Me3) | [1][2] |
Q3: Is this compound selective for KDM5A?
No, this compound is a pan-KDM5 inhibitor, meaning it inhibits KDM5A, KDM5B, and KDM5C with similar potency.[1][2] It is significantly less potent against other KDM subfamilies.[1][2] This lack of selectivity within the KDM5 family is an important consideration when interpreting experimental results, as the observed phenotype may be due to the inhibition of multiple KDM5 enzymes.
Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values or lack of cellular activity.
Possible Cause 1: Solubility Issues
This compound has limited solubility in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your experiment.
-
Recommendation:
-
Prepare stock solutions in 100% DMSO.[1] For a 10 mg/mL stock, warming and sonication may be necessary to fully dissolve the compound. Use freshly opened, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
-
For in vivo studies, specific formulations are recommended to improve solubility and bioavailability.[1]
-
When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly. Avoid precipitation.
-
Possible Cause 2: Cell Permeability
While this compound is orally bioavailable, its permeability can vary between different cell lines.
-
Recommendation:
-
Increase the incubation time to allow for sufficient uptake of the inhibitor.
-
Consider using a positive control compound with known good cell permeability, such as KDM5-C70, to assess whether cell permeability is a general issue in your cell line.[7]
-
Possible Cause 3: High Intracellular 2-Oxoglutarate (2-OG) Concentration
KDM5 enzymes are 2-OG-dependent oxygenases.[8] High intracellular concentrations of the co-factor 2-OG can compete with 2-OG-competitive inhibitors like this compound, leading to a decrease in their apparent potency.[9]
-
Recommendation:
-
Be aware that the metabolic state of your cells can influence the efficacy of the inhibitor.
-
If possible, measure intracellular 2-OG levels to assess if this is a contributing factor.
-
Possible Cause 4: Pan-KDM5 Inhibition and Cellular Context
The observed cellular effect is the result of inhibiting all expressed KDM5 family members. The relative expression levels of KDM5A, KDM5B, and KDM5C in your specific cell line will influence the overall response.
-
Recommendation:
-
Determine the expression profile of KDM5 paralogs in your cell model using techniques like qPCR or western blotting. This will aid in interpreting the phenotypic outcomes.
-
Issue 2: No observable increase in global H3K4me3 levels.
Possible Cause 1: Insufficient Treatment Duration or Concentration
The increase in H3K4me3 levels is a dynamic process and may require sufficient time and inhibitor concentration to become detectable.
-
Recommendation:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a robust increase in H3K4me3.
-
Conduct a dose-response experiment to ensure you are using a concentration at or above the EC50 for your cell line.
-
Possible Cause 2: Antibody Quality for Western Blotting
The quality of the H3K4me3 antibody is critical for reliable detection.
-
Recommendation:
-
Validate your H3K4me3 antibody using positive and negative controls (e.g., cells treated with a known H3K4 methyltransferase inhibitor).
-
Ensure that your total histone H3 loading control is consistent across all samples.
-
Possible Cause 3: Assay Sensitivity
Western blotting for global histone modifications may not be sensitive enough to detect subtle changes.
-
Recommendation:
-
Consider more sensitive techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to look at H3K4me3 changes at specific gene promoters.
-
An immunofluorescence-based assay can also provide a quantitative measure of H3K4me3 levels on a per-cell basis.[8]
-
Issue 3: Off-target effects or unexpected phenotypes.
Possible Cause 1: Inhibition of Other Demethylases
While this compound is selective for the KDM5 family, at high concentrations, it may inhibit other histone demethylases to a lesser extent.[1]
-
Recommendation:
-
Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
To confirm that the observed phenotype is due to KDM5 inhibition, consider using a structurally unrelated KDM5 inhibitor as a secondary compound.
-
Perform rescue experiments by overexpressing a catalytically active KDM5A to see if the phenotype is reversed.
-
Possible Cause 2: Non-catalytic Functions of KDM5A
KDM5A has functions independent of its demethylase activity, such as acting as a scaffold protein in transcriptional complexes.[10] A small molecule inhibitor targeting the catalytic domain may not affect these non-catalytic roles.
-
Recommendation:
-
To investigate the role of the catalytic activity specifically, compare the effects of this compound with those of a catalytically inactive KDM5A mutant.[8]
-
Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout KDM5A and compare the phenotype to that of inhibitor treatment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 344.4 µL of DMSO to 1 mg of this compound (MW: 290.36 g/mol ).
-
Vortex thoroughly to dissolve. If necessary, warm the solution to 60°C and use sonication to aid dissolution.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
-
Protocol 2: Cellular Assay for H3K4me3 Levels by Western Blot
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control.
-
Incubate for the desired duration (e.g., 48 hours).
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Extract histones using a high-salt extraction method or a commercial kit.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone demethylase KDM5A is an integral part of the core Notch–RBP-J repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
how to control for Kdm5A-IN-1's pan-inhibitory effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kdm5A-IN-1. The information provided here will help you control for its pan-inhibitory effects and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
Q2: I am observing a phenotype with this compound treatment. How can I be sure it's an on-target effect?
A2: To confirm that your observed phenotype is due to the inhibition of KDM5A and not off-target effects, we recommend a combination of the following validation experiments:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other potent and selective KDM5 inhibitors with different chemical scaffolds. Consistent results across multiple inhibitors strengthen the evidence for an on-target effect.
-
Genetic Rescue Experiments: Use genetic approaches like shRNA or CRISPR/Cas9 to knock down KDM5A. If the phenotype of KDM5A knockdown recapitulates the phenotype of this compound treatment, it strongly suggests an on-target mechanism. Furthermore, you can perform a rescue experiment by re-introducing a this compound-resistant mutant of KDM5A.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to KDM5A in a cellular context.
Q3: My experimental results with this compound are not consistent. What could be the reason?
A3: Inconsistent results can arise from several factors:
-
Inhibitor Instability: Ensure proper storage of this compound as recommended by the supplier to maintain its activity. Prepare fresh working solutions for your experiments.
-
Cellular Context: The expression levels of KDM5 family members and potential off-targets can vary between cell lines, leading to different responses.
-
Experimental Conditions: Factors like cell density, passage number, and treatment duration can influence the outcome. Standardize these parameters across your experiments.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. We recommend performing dose-response experiments to identify the lowest effective concentration.
Q4: Are there alternative inhibitors to this compound that I can use as controls?
A4: Yes, several other KDM5 inhibitors with different selectivity profiles are available. Using these as controls can help validate your findings.
Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of this compound and selected alternative KDM5 inhibitors. This data can help you choose appropriate tool compounds for your validation experiments.
| Inhibitor | KDM5A (IC50, nM) | KDM5B (IC50, nM) | KDM5C (IC50, nM) | KDM5D (IC50, nM) | Other Notable Targets (IC50) | Reference(s) |
| This compound | 45 | 56 | 55 | - | Significantly less potent against KDM1A, 2B, 3B, 4C, 6A, 7B | [1][2] |
| CPI-455 | 10 | - | - | - | Pan-KDM5 inhibitor | [3] |
| KDM5-C70 | - | - | - | - | Pan-KDM5 inhibitor | [1] |
| KDOAM-25 | 71 | 19 | 69 | 69 | Highly selective for KDM5 family | [1][4][5] |
| YUKA1 | 2660 | Inactive | 7120 | - | Inactive against KDM5B, KDM6A, KDM6B | [6] |
Note: IC50 values can vary depending on the assay conditions. Please refer to the original publications for detailed information.
Troubleshooting Guides
Guide 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This guide provides a general protocol for confirming the binding of this compound to KDM5A in intact cells using Western blotting for detection.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow them to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the appropriate time to allow for cellular uptake and target engagement (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a specific antibody against KDM5A.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[7][8][9][10]
-
Troubleshooting:
-
No thermal shift observed:
-
Increase the inhibitor concentration or incubation time.
-
Optimize the heating gradient and duration.
-
Ensure your KDM5A antibody is specific and provides a strong signal.
-
-
High background in Western blot:
-
Optimize antibody concentrations and washing steps.
-
Ensure complete removal of the precipitated protein pellet.
-
Guide 2: Genetic Rescue Experiment using shRNA
This guide outlines a general workflow for a genetic rescue experiment to confirm that the phenotype observed with this compound is specifically due to the inhibition of KDM5A.
Experimental Workflow:
Detailed Protocol:
-
Generate Stable KDM5A Knockdown Cell Line:
-
Design and clone at least two independent shRNAs targeting the 3' UTR of KDM5A into a lentiviral vector.
-
Produce lentiviral particles and transduce your target cells.
-
Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).
-
Confirm KDM5A knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
-
Phenotypic Characterization:
-
Analyze the phenotype of the KDM5A knockdown cells and compare it to the phenotype observed with this compound treatment in wild-type cells. A similar phenotype provides strong evidence for on-target activity.
-
-
Rescue Experiment:
-
Clone the full-length KDM5A cDNA (lacking the 3' UTR targeted by the shRNA) into an expression vector.
-
Transfect the KDM5A knockdown cells with the shRNA-resistant KDM5A expression vector.
-
Assess whether the re-expression of KDM5A reverses the phenotype observed in the knockdown cells. A successful rescue confirms that the phenotype is specifically due to the loss of KDM5A function.[11][12][13]
-
Troubleshooting:
-
Incomplete knockdown:
-
Screen multiple shRNA sequences to find the most effective one.
-
Optimize lentiviral transduction conditions.
-
-
No phenotypic rescue:
-
Confirm the expression of the rescue construct by Western blot.
-
The observed phenotype might be due to the inhibition of other KDM5 family members. Consider a multi-knockdown approach if necessary.
-
The phenotype could be due to a non-catalytic function of KDM5A that is not rescued by the inhibitor.
-
KDM5A Signaling Pathways
Understanding the downstream signaling pathways of KDM5A can help in designing relevant phenotypic assays and interpreting your results. KDM5A has been implicated in the regulation of several key cellular processes.
KDM5A, through its demethylase activity on H3K4me3, influences the expression of a wide range of target genes. This, in turn, modulates several critical signaling pathways implicated in cancer and development, including:
-
Wnt/β-catenin Signaling: KDM5A can regulate the expression of components of the Wnt/β-catenin pathway, affecting cell proliferation and differentiation.
-
Akt Signaling: KDM5A has been shown to interact with the Akt pathway, influencing cell survival, growth, and drug resistance.[14]
-
TGF-β Signaling: By modulating the expression of TGF-β target genes, KDM5A can play a role in cell differentiation and epithelial-mesenchymal transition.
-
p53 Signaling: KDM5A can impact the p53 tumor suppressor pathway, thereby affecting cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. A pipeline for the generation of shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short hairpin RNA interference therapy for ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating KDM5A-IN-1 Activity: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental assays for validating the activity of KDM5A-IN-1, a potent pan-inhibitor of the KDM5 family of histone demethylases. The performance of this compound is compared with the alternative pan-KDM5 inhibitor, CPI-455, with supporting data from primary and secondary validation assays. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to KDM5A and its Inhibition
Lysine-specific demethylase 5A (KDM5A), also known as JARID1A, is a histone demethylase that removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[1] By demethylating H3K4, KDM5A acts as a transcriptional repressor.[1] Overexpression of KDM5A has been implicated in several cancers, where it promotes cell proliferation and drug resistance by repressing tumor suppressor genes such as p16 and p27.[1]
This compound is a potent, orally bioavailable pan-inhibitor of the KDM5 family, targeting KDM5A, KDM5B, and KDM5C with high affinity.[2][3] Its primary mechanism of action is the inhibition of the demethylase activity of KDM5 enzymes, leading to an increase in global H3K4 trimethylation (H3K4me3) levels. Validating the activity of this compound requires a multi-assay approach, starting with a primary biochemical assay to determine its direct inhibitory effect, followed by secondary cellular assays to confirm target engagement and downstream functional consequences.
KDM5A Signaling Pathway
The following diagram illustrates the signaling pathway of KDM5A and the mechanism of its inhibition. KDM5A removes the activating H3K4me3 mark from the promoters of tumor suppressor genes like p16 and p27, leading to their transcriptional repression and subsequent cell cycle progression. Inhibition of KDM5A by compounds like this compound blocks this process, resulting in the accumulation of H3K4me3, expression of p16 and p27, and ultimately, cell cycle arrest.
Data Presentation: this compound vs. CPI-455
The following tables summarize the quantitative data for this compound and the alternative inhibitor CPI-455 in primary and secondary validation assays.
Table 1: In Vitro Biochemical Assay (AlphaLISA)
| Compound | Target | IC50 (nM) |
| This compound | KDM5A | 45 [2][3] |
| KDM5B | 56[2][3] | |
| KDM5C | 55[2][3] | |
| CPI-455 | KDM5A | 10[4][5] |
Table 2: Cellular Target Engagement (CETSA)
| Compound | Target | Thermal Shift (ΔTm) | Cell Line |
| Compound 1 * | KDM5A | 8.5°C | MDA-MB-231 |
| CPI-455 | KDM5A | 4.5°C | MDA-MB-231 |
*Compound 1 is a cyclopenta[c]chromen derivative with a similar mechanism of action to this compound.
Table 3: Cellular Functional Assay (ChIP-qPCR)
| Compound | Target Gene | H3K4me3 Enrichment (Fold Change) | Cell Line |
| Compound 1 * | p27 Promoter | ~2.5 | MDA-MB-231 [1] |
| CPI-455 | Various gene promoters | Increased occupancy | MCF-7[6] |
*Compound 1 is a rhodium(III)-based inhibitor of KDM5A.
Experimental Protocols
Detailed methodologies for the primary biochemical assay and key secondary assays are provided below.
Primary Assay: KDM5A AlphaLISA Assay
This assay quantifies the demethylase activity of KDM5A by detecting the product of the demethylation reaction using AlphaLISA (AlphaLISA®) technology.
Experimental Workflow:
Protocol:
-
Reaction Setup: In a 384-well plate, incubate recombinant KDM5A enzyme with a biotinylated H3K4me3 peptide substrate in the presence of various concentrations of the test inhibitor (e.g., this compound or CPI-455) or DMSO as a control.
-
Incubation: Allow the demethylation reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add AlphaLISA Acceptor beads conjugated with an antibody specific for the demethylated product (H3K4me1/2) and Streptavidin-coated Donor beads.
-
Signal Generation: In the presence of the demethylated product, the Acceptor and Donor beads are brought into proximity, generating a chemiluminescent signal upon excitation at 680 nm.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader. The signal intensity is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Secondary Assay 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) to confluency. Treat the cells with the test inhibitor (e.g., this compound or CPI-455) or DMSO control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KDM5A at each temperature by Western blotting using a KDM5A-specific antibody.
-
Data Analysis: Plot the amount of soluble KDM5A as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization. The difference in the melting temperature (Tm) is reported as the thermal shift (ΔTm).
Secondary Assay 2: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein at a particular genomic region. In the context of KDM5A inhibition, ChIP can be used to measure the increase in H3K4me3 at the promoters of KDM5A target genes, such as p27.
Experimental Workflow:
Protocol:
-
Cell Treatment and Crosslinking: Treat cells (e.g., MDA-MB-231) with the inhibitor or DMSO. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Use qPCR to quantify the amount of a specific DNA sequence (e.g., the promoter of the p27 gene) in the immunoprecipitated DNA. The results are typically expressed as a percentage of the input chromatin or as a fold enrichment over a negative control region.
Conclusion
Validating the activity of a targeted inhibitor like this compound requires a combination of assays to demonstrate its biochemical potency, direct target engagement in a cellular environment, and its intended functional effect on downstream pathways. This guide provides a framework for such a validation process, comparing this compound with the alternative inhibitor CPI-455. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of epigenetics and drug discovery to design and interpret their own validation studies. The data suggests that this compound is a potent inhibitor of KDM5A, engages its target in cells, and modulates the methylation status of key gene promoters, warranting further investigation as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KDM5A Inhibitors: KDM5A-IN-1 versus YUKA1
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for investigating the biological functions of histone demethylases like KDM5A. This guide provides a head-to-head comparison of two commercially available KDM5A inhibitors, KDM5A-IN-1 and YUKA1, summarizing their biochemical and cellular activities, and providing detailed experimental protocols for their evaluation.
Performance Comparison
This compound and YUKA1 are both small molecule inhibitors of the histone lysine demethylase KDM5A, an enzyme implicated in various cancers through its removal of activating methyl marks from histone H3 lysine 4 (H3K4).[1] While both compounds target KDM5A, they exhibit distinct potency and selectivity profiles.
This compound is a potent, pan-KDM5 inhibitor, demonstrating low nanomolar efficacy against KDM5A, KDM5B, and KDM5C.[2][3] In contrast, YUKA1 is a more selective inhibitor of KDM5A, with a micromolar IC50 value and significantly less activity against other KDM5 family members.[4][5][6] This difference in selectivity is a key consideration for researchers aiming to dissect the specific roles of KDM5A.
Below is a summary of the reported biochemical and cellular activities of this compound and YUKA1.
Table 1: Biochemical Activity of this compound and YUKA1
| Inhibitor | Target | IC50 | Reference |
| This compound | KDM5A | 45 nM | [2][3] |
| KDM5B | 56 nM | [2][3] | |
| KDM5C | 55 nM | [2][3] | |
| YUKA1 | KDM5A | 2.66 µM | [4][5][6] |
| KDM5C | 7.12 µM | [4][5][6] | |
| KDM5B | Inactive | [4][5][6] | |
| KDM6A | Inactive | [4][5][6] | |
| KDM6B | Inactive | [4][5][6] |
Table 2: Cellular Activity of this compound and YUKA1
| Inhibitor | Assay | Cell Line | Effect | Concentration | Reference |
| This compound | H3K4Me3 Levels | PC9 | EC50 = 960 nM | Not Specified | [2][3] |
| YUKA1 | H3K4me3 Levels | HeLa, ZR-75-1 | Increased levels | 50-100 µM (48h) | [5] |
| Cell Proliferation | HeLa | Inhibition | 25-100 µM (3 days) | [5] | |
| Colony Formation | HeLa | Reduced colonies | 50-100 µM (2 weeks) | [5] | |
| Drug Resistance | BT474 (with Trastuzumab) | Reduced colonies | 100 µM (35 days) | [5] | |
| Drug Resistance | PC9 (with Gefitinib) | Reduced colonies | 100 µM (35 days) | [5] |
Experimental Methodologies
To aid in the replication and validation of these findings, detailed protocols for key experimental assays are provided below.
Biochemical Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a histone demethylase. Specific assay formats, such as the homogeneous luminescence-based assay reportedly used for YUKA1, may have variations.[7]
-
Reagents and Materials:
-
Recombinant KDM5A enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Anti-demethylated histone antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Inhibitor (this compound or YUKA1) dissolved in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of the microplate.
-
Add the KDM5A enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the AlphaLISA acceptor beads and the anti-demethylated histone antibody.
-
Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Add the streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the demethylase activity.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
-
Reagents and Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Cell culture medium
-
Inhibitor (this compound or YUKA1) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against KDM5A and a loading control)
-
-
Procedure:
-
Treat cultured cells with the inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates at a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KDM5A in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for KDM5A and the loading control.
-
Plot the normalized KDM5A band intensity against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5][8]
-
Reagents and Materials:
-
Cultured cells (e.g., HeLa, ZR-75-1)
-
Cell culture medium
-
Inhibitor (this compound or YUKA1) dissolved in DMSO
-
WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle (DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.
-
Visualizing the Mechanisms
To better understand the context in which these inhibitors function, the following diagrams illustrate the experimental workflow for inhibitor comparison and the signaling pathway of KDM5A.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. takarabio.com [takarabio.com]
Confirming KDM5A-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals investigating the epigenetic regulator KDM5A, confirming target engagement of inhibitors in a cellular context is a critical step. This guide provides a comparative overview of Kdm5A-IN-1 and other common KDM5A inhibitors, with a focus on experimental methods to verify their interaction with the target protein within cells.
Comparison of KDM5A Inhibitors
This compound is a potent, orally bioavailable pan-inhibitor of the KDM5 family of histone demethylases.[1] It demonstrates activity against KDM5A, KDM5B, and KDM5C with IC50 values in the nanomolar range.[1] Its cellular activity has been confirmed by the observed increase in H3K4me3 levels in PC9 cells with an EC50 of 960 nM.[1]
Several other inhibitors are available, each with distinct profiles. CPI-455 is another potent pan-KDM5 inhibitor, while compounds like YUKA1 show some selectivity for KDM5A.[1][2] The choice of inhibitor can depend on the specific research question, whether it involves targeting KDM5A specifically or the broader KDM5 family.
| Inhibitor | Type | Target(s) | In Vitro Potency (IC50) | Cellular Potency (EC50) |
| This compound | Pan-KDM5 | KDM5A, KDM5B, KDM5C | KDM5A: 45 nM, KDM5B: 56 nM, KDM5C: 55 nM[1] | 960 nM (H3K4me3 in PC9 cells)[1] |
| CPI-455 | Pan-KDM5 | KDM5 Family | KDM5A: 10 nM[2] | Not explicitly stated |
| YUKA1 | KDM5A-selective | KDM5A | 2.66 µM[2] | Not explicitly stated |
| KDM5-C70 | Pan-KDM5 | KDM5 Family | Not explicitly stated | Induces H3K4me3 increase |
Experimental Methods for Target Engagement
Verifying that a compound like this compound directly interacts with KDM5A in cells can be achieved through several robust methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement.
A successful CETSA experiment will show a rightward shift in the melting curve of KDM5A in the presence of this compound, indicating stabilization. For example, a previously reported KDM5A inhibitor demonstrated a thermal stabilization (ΔTm) of 8.5°C, while CPI-455 showed a ΔTm of 4.5°C in cell lysates.
Quantification of Global H3K4me3 Levels
KDM5A is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me3). Inhibition of KDM5A should therefore lead to an increase in global H3K4me3 levels. This can be assessed by Western Blot or In-Cell Western assays.
Signaling Pathway: KDM5A and H3K4me3
Caption: KDM5A pathway and the effect of its inhibition.
| Inhibitor | Effect on Global H3K4me3 | Fold Change (approx.) |
| This compound | Increase | Dose-dependent increase |
| CPI-455 | Increase | Dose-dependent increase[3] |
| YUKA1 | Increase | Observed in HeLa and ZR-75-1 cells[4] |
| KDM5-C70 | Increase | ~10-fold at 0.5 µM[4] |
Chromatin Immunoprecipitation (ChIP-qPCR)
To investigate the effect of KDM5A inhibition at specific gene loci, ChIP-qPCR is the method of choice. This technique allows for the quantification of H3K4me3 enrichment at the promoter regions of known KDM5A target genes. An effective inhibitor should lead to an increased H3K4me3 signal at these specific sites.
Experimental Workflow: ChIP-qPCR
Caption: Workflow for ChIP-qPCR to measure H3K4me3 at specific gene loci.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against KDM5A.
-
Use an appropriate loading control (e.g., GAPDH or Tubulin) that does not show a thermal shift in the tested temperature range.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves.
-
In-Cell Western Protocol for H3K4me3 Quantification
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound or other inhibitors for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against H3K4me3 and a normalization antibody (e.g., total Histone H3) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both H3K4me3 and total Histone H3.
-
Normalize the H3K4me3 signal to the total Histone H3 signal for each well.
-
Chromatin Immunoprecipitation (ChIP-qPCR) Protocol
-
Cross-linking:
-
Treat cells with this compound or vehicle.
-
Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a shearing buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers designed to amplify specific promoter regions of KDM5A target genes.
-
Analyze the data as a percentage of input.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
Validating KDM5A Inhibition: A Comparative Guide to Kdm5A-IN-1 and Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a small molecule inhibitor is a critical validation step. This guide provides a comprehensive comparison of a potent KDM5A inhibitor, Kdm5A-IN-1, with genetic knockdown of KDM5A, offering insights into their respective mechanisms, cellular consequences, and experimental considerations.
KDM5A (Lysine-specific demethylase 5A), a histone demethylase, plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active transcription.[1] Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] this compound is a potent, orally bioavailable pan-inhibitor of the KDM5 family of enzymes.[3][4] Genetic knockdown, utilizing techniques like siRNA and shRNA, offers a complementary approach to probe KDM5A function by reducing its protein expression. This guide will objectively compare these two methodologies, supported by experimental data, to aid researchers in designing robust validation experiments.
Performance Comparison: this compound vs. Genetic Knockdown
The choice between a chemical inhibitor and genetic knockdown depends on the specific experimental goals. This compound offers rapid, reversible, and dose-dependent inhibition of KDM5A's catalytic activity, while genetic knockdown provides a means to study the effects of long-term protein depletion, including non-catalytic functions.
| Parameter | This compound (and other KDM5i) | Genetic Knockdown (siRNA/shRNA) | Key Considerations |
| Mechanism of Action | Reversible, competitive inhibition of the KDM5 catalytic domain.[4][5] | Post-transcriptional gene silencing by mRNA degradation. | KDM5 inhibitors primarily affect the demethylase activity, while knockdown removes the entire protein, including potential scaffolding functions. |
| Target Specificity | This compound is a pan-KDM5 inhibitor with high potency for KDM5A, KDM5B, and KDM5C.[3][4] Specificity against other demethylases is generally lower. | Can be designed to be highly specific to KDM5A mRNA, but off-target effects are a known concern and need to be carefully controlled for.[6][7] | The pan-inhibitory nature of this compound may be advantageous or disadvantageous depending on the research question. Off-target effects of siRNA can be mitigated by using multiple, distinct sequences. |
| Temporal Control | Rapid onset of action and reversible upon washout. | Slower onset of action (24-72 hours) and generally not reversible in the short term. | Inhibitors are ideal for studying acute effects, while knockdown is better suited for investigating the consequences of sustained protein loss. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be concentration-dependent, but achieving a specific level of partial knockdown can be challenging. | Dose-response curves with inhibitors can provide valuable pharmacological data. |
| Off-Target Effects | Potential for off-target inhibition of other kinases or enzymes. | "Seed region" mediated off-target mRNA silencing is a common issue.[6][7] Immune responses can also be triggered. | Thorough off-target profiling for inhibitors and the use of appropriate controls (e.g., multiple siRNAs, non-targeting controls) are essential. |
Experimental Data Summary
The following tables summarize quantitative data from studies comparing the effects of KDM5A inhibition and genetic knockdown on key cellular processes.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration/ Method | Effect on Viability/Proliferation | Reference |
| HL-60 (AML) | KDM5A Knockdown | shRNA | Decreased viability, cell cycle arrest, and apoptosis. | [8] |
| ZR-75-1, HCC1937, SUM149 (Breast Cancer) | KDM5A Knockdown | shRNA | Significant growth inhibition. | [9] |
| MCF7 (Breast Cancer) | KDM5A/B Deletion | CRISPR/Cas9 | Diminished growth suppression effect of KDM5 inhibitors. | [10] |
| Multiple Myeloma | JQKD82 (KDM5 inhibitor) | 1 µmol/L | Inhibition of cell growth. | [11] |
| Osteosarcoma | KDM5A Knockout | CRISPR/Cas9 | Reduced tumor growth in vivo. | [8] |
Table 2: Effects on Gene Expression and Histone Methylation
| Cell Line | Treatment | Effect on H3K4me3 | Key Gene Expression Changes | Reference |
| PC9 | This compound | EC50 of 960 nM for increasing H3K4me3. | - | [3][4] |
| U2OS | CPI-455 (KDM5 inhibitor) | Increased H3K4me3 levels. | Did not recapitulate the effect of KDM5A/B depletion on RRM2 expression. | [12] |
| U937 | KDM5A Knockdown | Increased H3K4me3 at target gene promoters. | De-repression of cell cycle genes. | [1] |
| HAP1 | KDM5A/B Knockout | Decreased H3K4me3 at KRAB-ZNF gene loci. | Transcriptional repression of KRAB-ZNF genes and increased expression of endogenous retroviruses. | [13][14] |
| HAP1 | CPI-455 (KDM5 inhibitor) | Did not alter H3K4me3 within KRAB-ZNF loci. | Did not significantly change KRAB-ZNF expression. | [13][14] |
| Resistant Fibroblasts | KDM5A siRNA or JIB-04 (KDM5 inhibitor) | Increased H3K4me3 at the OCT4 promoter. | Induced expression of reprogramming-associated genes (POU5F1, SOX2, CDH1). | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: KDM5A Inhibition with this compound in Cell Culture
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Harvest the cells for downstream analysis, such as Western blotting for H3K4me3 levels, quantitative PCR for gene expression changes, or cell viability assays.
Protocol 2: siRNA-Mediated Knockdown of KDM5A
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the KDM5A-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
Validation and Analysis: After incubation, validate the knockdown efficiency by Western blotting or qPCR for KDM5A. Proceed with downstream functional assays.
Visualizing the Molecular Logic
To better understand the underlying mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: KDM5A signaling and points of intervention.
Caption: A typical experimental workflow for comparing KDM5A inhibition and knockdown.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
KDM5A-IN-1: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of KDM5A-IN-1, a potent inhibitor of the KDM5 family of histone demethylases, across various cancer cell lines. KDM5A is a critical epigenetic regulator implicated in cancer progression, making it a promising therapeutic target. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of KDM5A inhibitors.
This compound is a pan-inhibitor of the KDM5 family, targeting the histone lysine demethylases responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3 and H3K4me2, which are marks associated with active gene transcription.[1][2] By inhibiting KDM5A, this compound leads to an increase in global H3K4me3 levels, reactivating the expression of silenced tumor suppressor genes and consequently impeding cancer cell proliferation.[1]
Comparative Efficacy of this compound
The inhibitory activity of this compound has been evaluated against multiple KDM5 family members and in various cancer cell lines. The following tables summarize the available quantitative data on its enzymatic inhibition and cellular efficacy.
| Target Enzyme | IC50 (nM) |
| KDM5A | 45 |
| KDM5B | 56 |
| KDM5C | 55 |
Table 1: In vitro enzymatic inhibitory activity of this compound against KDM5 family members. Data sourced from MedchemExpress.[3][4]
| Cell Line | Cancer Type | Efficacy Metric | Value |
| PC9 | Lung Cancer | EC50 (H3K4me3) | 960 nM |
| BT-474 | Breast Cancer | EC50 (Growth) | 4.7 µM |
Table 2: Cellular efficacy of this compound in different cancer cell lines. Data sourced from MedchemExpress.[3]
Mechanism of Action and Signaling Pathway
KDM5A promotes cancer cell proliferation by repressing tumor suppressor genes.[1][5] Overexpression of KDM5A has been observed in numerous cancers, including breast, lung, and prostate cancer.[1][6] The mechanism of action of KDM5A inhibitors like this compound involves the reversal of this repression. By inhibiting KDM5A's demethylase activity, the inhibitor causes an accumulation of H3K4me3 at the promoter regions of tumor suppressor genes, such as p16 and p27.[5] This leads to their re-expression, which in turn induces cell cycle arrest and cellular senescence, ultimately inhibiting tumor growth.[5]
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kdm5A-IN-1: A Comparative Analysis of Specificity Against KDM5A, KDM5B, and KDM5C
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the inhibitory activity of Kdm5A-IN-1 against key KDM5 family members, supported by experimental data and detailed protocols.
This compound has emerged as a potent, orally bioavailable pan-inhibitor of the KDM5 family of histone lysine demethylases.[1] This family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5 enzymes has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative assessment of this compound's specificity against KDM5A, KDM5B, and KDM5C, presenting key inhibitory data and the experimental methodology used to generate such findings.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against KDM5A, KDM5B, and KDM5C is typically determined by measuring its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for this compound against these three key KDM5 isoforms.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) |
| This compound | 45 | 56 | 55 |
Data sourced from MedchemExpress.[1]
As the data indicates, this compound exhibits comparable nanomolar potency against KDM5A, KDM5B, and KDM5C, classifying it as a pan-KDM5 inhibitor.
Experimental Protocols
The determination of IC50 values for KDM5 inhibitors is commonly performed using in vitro biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely adopted method for high-throughput screening of such inhibitors. Below is a detailed protocol adapted for assessing the activity of inhibitors against KDM5 family enzymes.
TR-FRET Based KDM5 Inhibition Assay
This protocol is adapted from a method for screening KDM4B inhibitors and can be modified for KDM5A, KDM5B, and KDM5C.[2]
I. Reagents and Materials:
-
KDM5 Enzyme: Recombinant human KDM5A, KDM5B, or KDM5C (catalytic domain).
-
Substrate: Biotinylated histone H3 peptide (e.g., H3K4me3-biotin).
-
Cofactors: α-ketoglutarate (2-OG), L-ascorbic acid, (NH4)2Fe(SO4)2·6H2O.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Detection Reagents: Europium-labeled anti-H3K4me2 antibody (donor) and Streptavidin-conjugated acceptor (e.g., APC or d2).
-
Inhibitor: this compound dissolved in DMSO.
-
Plates: 384-well, low-volume, non-binding plates.
-
Plate Reader: Capable of time-resolved fluorescence detection.
II. Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) into the assay plate wells.
-
-
Enzyme and Cofactor Preparation:
-
Prepare a master mix of the KDM5 enzyme and cofactors in the assay buffer. The final concentrations should be optimized, but typical ranges are:
-
KDM5 enzyme: 5-20 nM
-
α-ketoglutarate: 1-10 µM
-
L-ascorbic acid: 50 µM
-
(NH4)2Fe(SO4)2·6H2O: 5 µM
-
-
Dispense the enzyme/cofactor mix into the wells containing the inhibitor.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Demethylase Reaction:
-
Add the biotinylated H3K4me3 substrate to all wells to initiate the demethylase reaction. The final substrate concentration should be at or near its Km value.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor) in a suitable buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the substrate and product.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow Visualizations
To understand the biological context of KDM5 inhibition, it is essential to consider the signaling pathways in which these enzymes are involved. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for inhibitor screening.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Kdm5A-IN-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Kdm5A-IN-1, a potent histone lysine demethylase 5 (KDM5) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) at a Glance
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Nitrile, chemically resistant | Prevents skin contact. Double gloving is recommended when handling the pure compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | N95 Respirator or higher | NIOSH approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe operations.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to control potential airborne particles.
-
Donning PPE: Before entering the designated area, don the required PPE as specified in the table above. Ensure gloves are inspected for any tears or punctures.
2. Handling:
-
Weighing: When weighing the powdered compound, use a containment balance or perform the task within a chemical fume hood to minimize the risk of inhalation. Use anti-static tools to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent if necessary.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.
-
Waste Disposal:
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container. Do not dispose of down the drain. All chemical waste should be disposed of through your institution's environmental health and safety office.
-
By implementing these safety measures and operational procedures, researchers can confidently and safely advance their work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
